6-Dehydrocerevisterol
描述
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属性
分子式 |
C28H44O3 |
|---|---|
分子量 |
428.6 g/mol |
IUPAC 名称 |
(3S,5R,9S,10R,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H44O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-24,29,31H,9-14,16H2,1-6H3/t18-,19+,20-,22+,23-,24-,26+,27+,28-/m0/s1 |
InChI 键 |
KAIVGEVOBNIWLR-GYTXUWGBSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Uncharted Path: A Technical Guide to the 6-Dehydrocerevisterol Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Dehydrocerevisterol, a hydroxylated ergosterol (B1671047) derivative, has garnered interest within the scientific community for its potential biological activities. While its presence has been identified in various fungal species, the precise biosynthetic pathway leading to its formation remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, drawing from the established ergosterol biosynthesis route and related enzymatic and non-enzymatic transformations. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge, experimental protocols, and visual aids necessary to explore this intriguing metabolic branch.
Core Biosynthetic Hypothesis: A Branch from the Ergosterol Pathway
The biosynthesis of this compound is intrinsically linked to the well-characterized ergosterol biosynthesis pathway, a vital process in fungi. Ergosterol and its precursors serve as the foundational molecules for a diverse array of sterol derivatives. The prevailing hypothesis suggests that this compound arises from ergosterol through a series of enzymatic modifications, primarily involving desaturation and hydroxylation reactions.
The key enzymes implicated in this transformation are members of the established ergosterol biosynthesis pathway, namely Sterol C-5 desaturase (ERG3) and Sterol C-22 desaturase (ERG5/CYP61) , a cytochrome P450 enzyme. It is proposed that these enzymes, potentially in concert with other uncharacterized hydroxylases, act on ergosterol or a closely related intermediate to introduce the characteristic features of this compound.
An alternative, non-enzymatic route involving the photooxidation of ergosterol has also been proposed, which can lead to the formation of ergosterol peroxide, a potential precursor to cerevisterol (B30100) and its derivatives.
The Proposed Biosynthetic Pathway
Based on the available evidence, a putative pathway for the biosynthesis of this compound from ergosterol is presented below. This pathway highlights the key enzymatic steps and intermediates.
Key Enzymes and Their Putative Roles
| Enzyme | Gene | Substrate (Putative) | Product (Putative) | Function |
| Sterol C-5 Desaturase | ERG3 | Cerevisterol | This compound | Introduction of a double bond at the C-5 position. |
| Sterol C-22 Desaturase | ERG5 (CYP61) | Ergosta-5,7-dien-3β-ol | Ergosterol | While its primary role is in ergosterol synthesis, it may exhibit promiscuous activity on related sterols. |
| Cytochrome P450s | Various | Ergosterol/Ergosterol Peroxide | Hydroxylated intermediates | May be involved in the initial hydroxylation steps leading to cerevisterol. |
Quantitative Data
Currently, there is a notable absence of specific quantitative data, such as enzyme kinetic parameters (Km, Vmax, kcat) and in vivo or in vitro product yields, for the direct enzymatic conversion of ergosterol or its derivatives to this compound. The majority of available data pertains to the broader ergosterol biosynthesis pathway. Future research efforts are critically needed to quantify the efficiency and regulation of this specific metabolic branch.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Fungal Strain Cultivation and Sterol Extraction
Objective: To cultivate fungal strains and extract total sterols for analysis.
Materials:
-
Fungal strain of interest (e.g., Saccharomyces cerevisiae)
-
YPD medium (1% yeast extract, 2% peptone, 2% glucose)
-
Glass beads (0.5 mm diameter)
-
Chloroform
-
0.9% NaCl solution
-
Saponification solution (60% w/v KOH in distilled water)
-
n-Hexane
-
Nitrogen gas supply
-
Centrifuge
-
Vortex mixer
-
Water bath
Procedure:
-
Inoculate a single colony of the fungal strain into 50 mL of YPD medium and grow overnight at 30°C with shaking (200 rpm).
-
Inoculate the overnight culture into 1 L of YPD medium to an initial OD600 of 0.1 and grow to the desired growth phase (e.g., mid-log or stationary).
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with sterile distilled water.
-
Resuspend the cell pellet in 5 mL of 0.9% NaCl.
-
Transfer the cell suspension to a glass tube and add an equal volume of glass beads.
-
Disrupt the cells by vortexing vigorously for 5 minutes in 1-minute intervals, with 1 minute of cooling on ice between each interval.
-
Add 2 mL of saponification solution to the cell lysate.
-
Incubate the mixture in a water bath at 80°C for 1 hour.
-
Cool the mixture to room temperature and add 3 mL of n-hexane.
-
Vortex vigorously for 3 minutes and then centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper n-hexane layer containing the non-saponifiable lipids (sterols) to a new glass tube.
-
Repeat the n-hexane extraction (steps 10-12) two more times and pool the extracts.
-
Evaporate the pooled n-hexane extract to dryness under a stream of nitrogen gas.
-
Resuspend the dried sterol extract in a known volume of a suitable solvent (e.g., methanol or chloroform) for analysis.
Analysis of Sterols by HPLC
Objective: To separate and quantify sterols, including this compound, from a total sterol extract.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sterol standards (ergosterol, cerevisterol, and if available, this compound)
Procedure:
-
Prepare a mobile phase of methanol:acetonitrile:water in a suitable ratio (e.g., 90:5:5 v/v/v). The optimal ratio may need to be determined empirically.
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to monitor at 282 nm, the characteristic absorbance maximum for the conjugated diene system in ergosterol and related compounds.
-
Inject 20 µL of the resuspended sterol extract onto the column.
-
Run the chromatogram for a sufficient time to allow for the elution of all sterols of interest.
-
Identify the peaks corresponding to different sterols by comparing their retention times with those of the injected standards.
-
Quantify the amount of each sterol by integrating the peak area and comparing it to a standard curve generated from known concentrations of the respective standards.
Heterologous Expression and Purification of ERG3 and ERG5
Objective: To produce and purify the ERG3 and ERG5 enzymes for in vitro assays.
Materials:
-
Escherichia coli expression strain (e.g., BL21(DE3))
-
Expression vector with a suitable tag for purification (e.g., pET vector with a His-tag)
-
Yeast genomic DNA or cDNA library
-
Restriction enzymes and T4 DNA ligase
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, protease inhibitors)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
SDS-PAGE materials
Procedure:
-
Amplify the open reading frames of ERG3 and ERG5 from yeast genomic DNA or cDNA using PCR with primers containing appropriate restriction sites.
-
Clone the PCR products into the expression vector.
-
Transform the recombinant plasmids into the E. coli expression strain.
-
Grow a 50 mL overnight culture of the transformed cells in LB medium with the appropriate antibiotic.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 4-16 hours.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column extensively with wash buffer.
-
Elute the tagged protein with elution buffer.
-
Analyze the purified protein by SDS-PAGE to assess purity and concentration.
The Fungal Steroid 6-Dehydrocerevisterol: A Technical Guide to Its Natural Sources and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Dehydrocerevisterol is a steroid molecule that has been identified as a natural product isolated from the fruit body of the medicinal mushroom Ganoderma lucidum[1][2][3]. As a derivative of the more widely studied fungal sterol, cerevisterol (B30100), it belongs to a class of compounds that are of increasing interest to the scientific community due to their potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound and related compounds, details on extraction and isolation methodologies, and an exploration of relevant signaling pathways, drawing inferences from structurally similar molecules.
Natural Sources of this compound and Related Steroids
| Compound | Natural Source(s) | Reported Concentration/Yield | Reference(s) |
| This compound | Ganoderma lucidum (fruit body) | Not specified in literature | [1][2][3] |
| Cerevisterol | Saccharomyces cerevisiae, Fusarium solani, various fungi and deep water coral | Not specified in literature | [4][5] |
| Ergosterol (B1671047) Peroxide | Various fungi, yeast, lichens, sponges | Not specified in literature |
Experimental Protocols: Extraction and Isolation
While a specific, optimized protocol for the extraction of this compound has not been detailed in the reviewed literature, a general methodology can be derived from protocols used for the extraction of sterols from Ganoderma lucidum and other fungi. The following is a generalized workflow for the extraction and isolation of this compound.
Experimental Workflow for Sterol Extraction from Ganoderma lucidum
Methodology Details:
-
Sample Preparation: The fruiting bodies of Ganoderma lucidum are first dried to remove moisture, often in an oven at a controlled temperature (e.g., 50°C) to prevent degradation of thermolabile compounds[6]. The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.
-
Extraction: The powdered fungal material is subjected to solvent extraction. Ethanol, often in a concentration range of 75% to 90%, is a common solvent for extracting sterols and other secondary metabolites from Ganoderma lucidum[6][7]. The mixture is typically agitated for a prolonged period (e.g., 72 hours) at room temperature[7].
-
Purification:
-
Initial Separation: The resulting extract is separated from the solid fungal material by centrifugation or filtration. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract[7].
-
Chromatography: The crude extract is then subjected to chromatographic techniques for the separation of its components. Silica gel column chromatography is a standard method for the initial fractionation of the extract.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are often further purified using HPLC to isolate this compound in a pure form.
-
-
Analysis: The structure of the isolated compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Potential Signaling Pathways
Direct research on the signaling pathways modulated by this compound is currently lacking. However, the biological activities and mechanisms of action of the structurally similar and co-isolated compounds, cerevisterol and ergosterol peroxide, have been investigated. These findings provide a strong basis for hypothesizing the potential biological effects of this compound.
Cerevisterol Signaling Pathways
Cerevisterol has been shown to possess anti-inflammatory properties by suppressing key inflammatory signaling cascades.[4][8] It has been demonstrated to inhibit the activation of NF-κB, a critical transcription factor in the inflammatory response.[4][5][8]
Cerevisterol has been shown to alleviate inflammation by suppressing the MAPK/NF-κB/AP-1 signaling cascade and activating the Nrf2/HO-1 pathway.[4][8] It inhibits the phosphorylation of MAPKs (p38, JNK, and ERK) and IκBα, thereby preventing the nuclear translocation of NF-κB.[4][8] Furthermore, it activates the Nrf2-mediated antioxidant response by down-regulating Keap1 and up-regulating heme oxygenase-1 (HO-1) expression.[4][8]
Ergosterol Peroxide Signaling Pathways
Ergosterol peroxide has demonstrated antitumor and antiviral activities through the modulation of multiple signaling pathways.[9][10][11][12]
In the context of cancer, ergosterol peroxide has been found to inhibit the growth of ovarian cancer cells by down-regulating the β-catenin and STAT3 signaling pathways.[9][10] In viral infections, it has been shown to suppress the pro-inflammatory response and apoptosis induced by influenza A virus by blocking the RIG-I signaling pathway and inhibiting the activation of p38 MAP kinase and NF-κB.[11] Furthermore, it exhibits antiviral activity against porcine deltacoronavirus by suppressing the NF-κB and p38/MAPK signaling pathways.[12]
Conclusion and Future Directions
This compound is a fungal steroid with a confirmed natural source in Ganoderma lucidum. While research specifically on this compound is in its early stages, the well-documented biological activities of the closely related compounds, cerevisterol and ergosterol peroxide, suggest that this compound may hold significant therapeutic potential. Future research should focus on the targeted isolation and quantification of this compound from various natural sources. Elucidating its specific interactions with cellular signaling pathways will be crucial in determining its potential as a lead compound for the development of novel anti-inflammatory, anticancer, or antiviral agents. The experimental frameworks and signaling pathway insights provided in this guide offer a solid foundation for researchers to build upon in their exploration of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cerevisterol Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerevisterol - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of chemical conditions for metabolites production by Ganoderma lucidum using response surface methodology and investigation of antimicrobial as well as anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cerevisterol Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ergosterol peroxide inhibits ovarian cancer cell growth through multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ergosterol peroxide inhibits ovarian cancer cell growth through multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ergosterol peroxide suppresses influenza A virus-induced pro-inflammatory response and apoptosis by blocking RIG-I signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ergosterol peroxide exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Isolation and Purification of 6-Dehydrocerevisterol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of 6-Dehydrocerevisterol, a bioactive sterol found in various medicinal fungi. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and a putative signaling pathway.
Introduction
This compound is a naturally occurring sterol that has garnered interest within the scientific community for its potential therapeutic properties. As a derivative of ergosterol (B1671047), it is found in various fungi, notably in species of Ganoderma and Cordyceps, which have a long history of use in traditional medicine. The isolation and purification of this compound are critical steps for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent. This guide aims to provide researchers with the necessary technical details to successfully isolate and purify this compound.
Sources and Extraction of this compound
The primary natural sources of this compound are medicinal mushrooms. Ganoderma lucidum (Reishi) and various Cordyceps species are well-documented producers of a diverse array of sterols, including this compound.[1] The initial step in obtaining this compound is the efficient extraction from the fungal biomass.
Extraction Methodologies
Several extraction techniques can be employed to isolate sterols from fungal matrices. The choice of method depends on factors such as the desired yield, purity of the initial extract, and the available laboratory equipment.
Table 1: Comparison of Extraction Methods for Fungal Sterols
| Extraction Method | Principle | Typical Solvents | Advantages | Disadvantages |
| Solvent Extraction | Differential solubility of compounds in a selected solvent. | Methanol (B129727), Ethanol, Ethyl Acetate (B1210297), Chloroform (B151607) | Simple, scalable, and widely applicable. | Can co-extract a wide range of compounds, requiring extensive downstream purification. |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as the solvent. | Supercritical CO2, often with a co-solvent like ethanol. | High selectivity, environmentally friendly, and yields a clean extract.[2] | Requires specialized high-pressure equipment. |
Detailed Experimental Protocol: Solvent Extraction
This protocol describes a standard laboratory-scale solvent extraction procedure for obtaining a crude sterol-rich extract from dried fungal material.
Materials:
-
Dried and powdered fungal biomass (Ganoderma lucidum or Cordyceps sinensis)
-
Methanol (reagent grade)
-
Ethyl acetate (reagent grade)
-
Rotary evaporator
-
Filter paper and funnel
-
Extraction thimbles (for Soxhlet)
-
Soxhlet apparatus (optional)
Procedure:
-
Sample Preparation: The fungal material is oven-dried at 40-50°C to a constant weight and then finely powdered to increase the surface area for extraction.
-
Methanol Extraction:
-
The powdered biomass is macerated in methanol (1:10 w/v) at room temperature for 24-48 hours with occasional stirring.
-
Alternatively, for a more exhaustive extraction, a Soxhlet apparatus can be used with methanol for 8-12 hours.
-
-
Filtration and Concentration: The methanolic extract is filtered to remove solid residues. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude methanol extract.
-
Solvent Partitioning:
-
The crude methanol extract is suspended in water and partitioned successively with ethyl acetate.
-
The ethyl acetate fractions, which will contain the less polar sterols, are combined.
-
-
Final Concentration: The combined ethyl acetate fractions are concentrated to dryness using a rotary evaporator to yield the crude sterol-rich extract.
Purification of this compound
The crude extract obtained from the initial extraction contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the purification of this compound.
Chromatographic Techniques
Column chromatography is the most common method for the purification of natural products like sterols. A combination of different stationary and mobile phases allows for the separation of compounds based on their polarity and size.
Table 2: Chromatographic Methods for Sterol Purification
| Chromatographic Method | Stationary Phase | Principle of Separation | Typical Mobile Phase |
| Silica (B1680970) Gel Column Chromatography | Silica Gel (60-120 or 200-300 mesh) | Adsorption chromatography based on polarity. | Gradients of n-hexane and ethyl acetate. |
| Reversed-Phase Chromatography (ODS) | Octadecyl-silylated (ODS) silica gel | Partition chromatography based on hydrophobicity. | Gradients of methanol and water. |
Detailed Experimental Protocol: Column Chromatography Purification
This protocol outlines a two-step column chromatography process for the purification of this compound from the crude sterol-rich extract.
Materials:
-
Crude sterol-rich extract
-
Silica gel (200-300 mesh)
-
Octadecyl-silylated (ODS) silica gel
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Glass chromatography columns
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Silica Gel Column Chromatography (First Step):
-
A glass column is packed with silica gel in n-hexane.
-
The crude extract is dissolved in a minimal amount of chloroform or ethyl acetate and adsorbed onto a small amount of silica gel. This is then carefully loaded onto the top of the prepared column.
-
The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding more ethyl acetate.
-
Fractions are collected and monitored by TLC. The TLC plates are developed in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under a UV lamp.
-
Fractions containing compounds with similar Rf values to known sterol standards are pooled together.
-
-
Reversed-Phase (ODS) Column Chromatography (Second Step):
-
The pooled fractions from the silica gel column are concentrated.
-
The semi-purified sample is then subjected to a second round of column chromatography using an ODS stationary phase.
-
The column is eluted with a gradient of methanol and water, starting with a higher concentration of water and gradually increasing the methanol concentration.
-
Fractions are again collected and analyzed by TLC or HPLC to determine the purity of this compound.
-
Fractions containing the pure compound are combined and the solvent is evaporated to yield purified this compound.
-
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the isolation and purification of this compound.
Caption: Workflow for the isolation and purification of this compound.
Putative Signaling Pathway of this compound's Antitumor Activity
While the specific signaling pathways modulated by this compound are still under investigation, studies on similar sterols isolated from Cordyceps species have demonstrated cytotoxic and apoptosis-inducing effects on cancer cell lines.[3][4][5] A plausible mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway. The following diagram illustrates a putative signaling cascade.
Caption: Putative signaling pathway for this compound-induced apoptosis.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be expected during the isolation and purification process. It is important to note that actual yields and purity will vary depending on the source material, extraction method, and the efficiency of the chromatographic separation.
Table 3: Extraction Yields from Ganoderma lucidum
| Extraction Step | Starting Material (g) | Yield (g) | Yield (%) |
| Dried Fungal Powder | 1000 | - | - |
| Crude Methanol Extract | 1000 | 80 | 8.0 |
| Crude Sterol-Rich Extract (Ethyl Acetate) | 80 | 15 | 1.5 (from initial) |
Table 4: Purity Assessment during Purification
| Purification Stage | Sample | Purity (%) by HPLC |
| Post-Extraction | Crude Sterol-Rich Extract | < 5 |
| After Silica Gel Chromatography | Pooled Sterol Fractions | 40-60 |
| After Reversed-Phase Chromatography | Final Product | > 95 |
Conclusion
This technical guide provides a detailed framework for the successful isolation and purification of this compound from fungal sources. The outlined protocols for solvent extraction and multi-step column chromatography are robust and adaptable to standard laboratory settings. The provided workflow and putative signaling pathway diagrams offer a clear visual representation of the experimental process and a potential mechanism of action for this promising bioactive compound. Further research is warranted to fully elucidate the pharmacological properties and specific molecular targets of this compound, which may pave the way for its development as a novel therapeutic agent.
References
- 1. Comprehensive identification and discovery of novel sterol compounds in Cordyceps sinensis and related species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Conditions for extraction of ergosterol from fruits of Ganoderma lucidum using supercritical fluid extration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive principles from Cordyceps sinensis: A potent food supplement – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor sterols from the mycelia of Cordyceps sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis-inducing effects of sterols from the dried powder of cultured mycelium of Cordyceps sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Elucidation of 6-Dehydrocerevisterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Dehydrocerevisterol is a naturally occurring steroid derivative isolated from the medicinal mushroom Ganoderma lucidum. As a member of the ergostane (B1235598) family of sterols, it shares a common structural framework with compounds of significant biological importance. The precise determination of its chemical structure is paramount for understanding its biosynthetic pathways, pharmacological activities, and potential as a lead compound in drug discovery. This technical guide provides an in-depth overview of the methodologies and data integral to the structural elucidation of this compound, tailored for professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.
Isolation from Ganoderma lucidum
The initial step in the structural elucidation of a natural product is its isolation and purification from the source organism. The following protocol details a general method for the extraction and isolation of sterols, including this compound, from the fruiting bodies of Ganoderma lucidum.
Experimental Protocol: Isolation and Purification
-
Preparation of Fungal Material : Dried and powdered fruiting bodies of Ganoderma lucidum are subjected to extraction.
-
Extraction : The powdered material is extracted with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 48-72 hours). This process is often repeated multiple times to ensure exhaustive extraction.
-
Concentration : The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning : The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate. Sterols are typically enriched in the less polar fractions (n-hexane and chloroform).
-
Chromatographic Separation : The chloroform and n-hexane fractions are subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Further Purification : Fractions containing sterols, as identified by thin-layer chromatography (TLC) analysis, are combined and further purified by repeated column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis for Structural Elucidation
The definitive structure of this compound is established through a combination of modern spectroscopic techniques. Due to the limited availability of specific spectral data for this compound in the public domain, the data for its close structural analog, cerevisterol (B30100), is presented here as a reference. The key difference lies in the C6 position, where this compound possesses a carbonyl group, leading to expected downfield shifts for adjacent carbons and protons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to assemble the molecular structure.
Table 1: ¹H NMR Spectroscopic Data of Cerevisterol (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 3.98 | m | |
| 6 | 4.08 | br s | |
| 7 | 5.58 | d | 5.5 |
| 22 | 5.23 | dd | 15.3, 7.8 |
| 23 | 5.17 | dd | 15.3, 8.5 |
| 18-CH₃ | 0.64 | s | |
| 19-CH₃ | 1.08 | s | |
| 21-CH₃ | 1.03 | d | 6.8 |
| 26-CH₃ | 0.84 | d | 6.8 |
| 27-CH₃ | 0.82 | d | 6.8 |
| 28-CH₃ | 0.92 | d | 6.8 |
Table 2: ¹³C NMR Spectroscopic Data of Cerevisterol (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
| 1 | 38.3 | 15 | 23.4 |
| 2 | 30.2 | 16 | 28.5 |
| 3 | 67.5 | 17 | 56.1 |
| 4 | 40.8 | 18 | 12.4 |
| 5 | 76.4 | 19 | 18.2 |
| 6 | 74.0 | 20 | 40.4 |
| 7 | 119.8 | 21 | 21.1 |
| 8 | 141.5 | 22 | 135.5 |
| 9 | 51.2 | 23 | 132.1 |
| 10 | 37.1 | 24 | 42.8 |
| 11 | 21.6 | 25 | 33.1 |
| 12 | 39.5 | 26 | 19.6 |
| 13 | 43.9 | 27 | 19.9 |
| 14 | 55.1 | 28 | 17.6 |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.
-
High-Resolution Mass Spectrometry (HRMS) : HRMS is used to determine the precise molecular formula of this compound.
-
Electron Ionization Mass Spectrometry (EI-MS) : EI-MS provides a characteristic fragmentation pattern. For sterols, common fragmentations include the loss of water from hydroxyl groups and cleavage of the side chain. The presence of a carbonyl group in this compound would also lead to characteristic α-cleavages.
Table 3: Expected Mass Spectrometry Data for this compound
| Technique | Ion | Expected m/z | Information Provided |
| HREI-MS | [M]⁺ | C₂₈H₄₄O₃ | Molecular Formula |
| EI-MS | [M-H₂O]⁺ | Varies | Loss of hydroxyl group |
| EI-MS | [M-Side Chain]⁺ | Varies | Cleavage of the C17 side chain |
| EI-MS | α-cleavage fragments | Varies | Fragmentation adjacent to the C6-carbonyl |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to identify the presence of chromophores, particularly conjugated systems, within a molecule. The α,β-unsaturated ketone moiety in this compound is expected to show a characteristic absorption maximum in the UV region.
Biological Activity and Signaling Pathway
While the specific biological activities of this compound are still under extensive investigation, its close analog, cerevisterol, has been shown to possess significant anti-inflammatory properties. Cerevisterol alleviates inflammation by suppressing the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Activator Protein-1 (AP-1) signaling pathways, while activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[1][2] Given the structural similarity, it is plausible that this compound exhibits similar or related biological activities.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of isolation techniques and advanced spectroscopic methods. While specific published data for this compound is scarce, analysis of its close analog, cerevisterol, provides a robust framework for its characterization. The elucidation of its precise chemical structure is a critical prerequisite for further investigation into its biological activities and therapeutic potential. The anti-inflammatory pathways modulated by the structurally similar cerevisterol suggest that this compound may also be a valuable candidate for the development of novel anti-inflammatory agents. Further research is warranted to fully characterize this compound and unlock its potential in medicine.
References
physical and chemical properties of 6-Dehydrocerevisterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Dehydrocerevisterol, systematically known as (22E,24R)-3β,5α-Dihydroxyergosta-7,22-dien-6-one, is a naturally occurring steroid belonging to the ergosterol (B1671047) family.[1] This polycyclic compound is primarily found in various fungi, including species such as Aspergillus ochraceus, Grifola frondosa, Grifola gargal, and notably, the medicinal mushroom Ganoderma lucidum.[2][3] Ergosterol derivatives are a class of compounds recognized for their potential pharmacological activities, including antifungal, anti-inflammatory, and cholesterol-lowering properties.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its biological activities and the experimental protocols utilized for its study.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Name | (22E,24R)-3β,5α-Dihydroxyergosta-7,22-dien-6-one | [1][2] |
| Synonym | This compound | |
| CAS Number | 14858-07-2 | [1] |
| Molecular Formula | C₂₈H₄₄O₃ | [1][2][3] |
| Molecular Weight | 428.65 g/mol | [2][3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Spectral Data
Detailed experimental spectral data for this compound are crucial for its identification and characterization. While specific spectra for this compound were not found in the available search results, the following outlines the expected spectroscopic characteristics based on its structure and data from related compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the steroidal backbone, including signals for methyl groups, olefinic protons in the rings and the side chain, and protons attached to carbons bearing hydroxyl groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all 28 carbon atoms in the molecule, including the carbonyl carbon of the ketone, olefinic carbons, carbons attached to hydroxyl groups, and the various methyl, methylene, and methine carbons of the steroid nucleus and side chain.
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of 428.65. Fragmentation patterns would provide valuable information about the structure, including the loss of water molecules from the hydroxyl groups and cleavage of the side chain.
Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for the hydroxyl (-OH) groups (typically a broad band around 3400 cm⁻¹), the α,β-unsaturated ketone (C=O stretch around 1650-1680 cm⁻¹), and C-H stretching and bending vibrations.
Experimental Protocols
Detailed experimental protocols for the isolation and synthesis of this compound are not extensively documented in the public domain. However, general methodologies for the isolation of steroidal compounds from fungal sources can be adapted.
General Isolation and Purification Workflow
The following diagram illustrates a typical workflow for the isolation and purification of steroidal compounds like this compound from a fungal source such as Ganoderma lucidum.
References
Unveiling Cerevisterol: An In-Depth Technical Guide to a Unique Fungal Sterol
A comprehensive analysis of cerevisterol (B30100), a hydroxylated ergosterol (B1671047) derivative found in various fungi. This guide delves into its biochemical context, analytical methodologies, and known biological activities, while also addressing the current knowledge gap regarding its 6-dehydro counterpart.
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
Cerevisterol, chemically identified as 5α-ergosta-7,22-diene-3β,5,6β-triol, is a naturally occurring sterol first isolated from the yeast Saccharomyces cerevisiae.[1] As a derivative of the primary fungal sterol, ergosterol, cerevisterol's presence across a diverse range of fungal species suggests a potential, albeit not fully elucidated, role in fungal metabolism and physiology. This technical guide provides a detailed overview of cerevisterol, including its place within the broader context of fungal sterol biosynthesis, established experimental protocols for its analysis, and a summary of its reported bioactive properties.
Notably, a comprehensive search of the scientific literature reveals a significant lack of specific information on 6-dehydrocerevisterol . This suggests that this compound may be an exceptionally transient intermediate, a product of specific and yet uncharacterized enzymatic activity, or a compound that has not been a focus of dedicated research to date. This guide will therefore focus on the well-documented cerevisterol, while also providing a theoretical framework for the potential formation and analysis of its 6-dehydro derivative based on known sterol biochemistry.
Cerevisterol in the Landscape of Fungal Sterol Metabolism
Fungal sterols are crucial for maintaining the integrity and fluidity of cell membranes, and their biosynthetic pathway is a primary target for antifungal drugs.[2][3][4] The main sterol in most fungi is ergosterol. The biosynthesis of ergosterol is a complex, multi-step process that begins with acetyl-CoA and proceeds through key intermediates like lanosterol.[2][3][5]
Cerevisterol is understood to be a hydroxylated derivative of ergosterol. While its precise biosynthetic pathway is not fully detailed in the literature, it is hypothesized to be formed from ergosterol or a late-stage precursor through oxidative processes.
Hypothetical Biosynthetic Placement
The formation of cerevisterol from an ergosterol precursor likely involves hydroxylation reactions. The introduction of hydroxyl groups at the C-5 and C-6 positions suggests the involvement of specific oxygenases. The dehydrogenation to a hypothetical this compound would require a sterol dehydrogenase capable of acting on the C-6 hydroxyl group.
Quantitative Data on Cerevisterol
Quantitative data for cerevisterol is sparse in the literature, as it is typically a minor component compared to ergosterol. However, its isolation from various fungal sources indicates its widespread, low-level presence.
| Fungal Source | Reported Yield/Presence | Reference |
| Saccharomyces cerevisiae | 10 grams from 4,500 kg of dry yeast | [1] |
| Agaricus blazei | Present | [6] |
| Tuber indicum | Present | [6] |
| Penicillium species (marine derived) | Isolated | [7] |
Table 1: Documented Presence of Cerevisterol in Fungal Species.
Experimental Protocols
The analysis of cerevisterol and other fungal sterols requires robust extraction and analytical techniques. The following protocols are based on established methods for fungal sterol analysis and can be adapted for the specific detection and quantification of cerevisterol.
Sterol Extraction from Fungal Biomass
This protocol outlines a general method for the extraction of total sterols from fungal cells.
Materials:
-
Lyophilized fungal biomass
-
2 M NaOH in 90% ethanol
-
n-heptane
-
Deionized water
-
Glass tubes with Teflon-lined caps
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 50-100 mg of lyophilized fungal biomass into a glass tube.
-
Add 2 mL of 2 M NaOH in 90% ethanol.
-
Incubate at 80°C for 1 hour, with vortexing every 15 minutes, to saponify the sample.
-
Cool the tubes to room temperature.
-
Add 1 mL of deionized water and 3 mL of n-heptane.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (containing sterols) into the heptane (B126788) layer.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper heptane layer to a clean glass tube.
-
Repeat the extraction (steps 5-8) with another 3 mL of n-heptane and combine the heptane fractions.
-
Evaporate the heptane to dryness under a stream of nitrogen.
-
Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., methanol (B129727) or chloroform) for analysis.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of sterols.
Derivatization (optional but recommended for improved volatility and peak shape):
-
To the dried sterol extract, add 50 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.
-
Incubate at 60°C for 30 minutes.
GC-MS Parameters (example):
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 15 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
Expected Results: The mass spectrum of cerevisterol will show a characteristic fragmentation pattern that can be used for its identification. While a specific mass spectrum for this compound is not available, a dehydrogenation would result in a molecular ion two mass units lower than that of cerevisterol.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of sterols.
Sample Preparation:
-
Dissolve a purified sample of the sterol (several milligrams) in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).
NMR Experiments:
-
¹H NMR: To determine the proton chemical shifts and coupling constants.
-
¹³C NMR: To determine the carbon chemical shifts.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is key for stereochemical assignments.
Published ¹H and ¹³C NMR data for cerevisterol can be used as a reference for identification.[6]
Known Biological Roles and Activities of Cerevisterol
While the primary metabolic role of cerevisterol in fungi remains to be fully elucidated, several in vitro studies have reported on its biological activities.
-
Cytotoxicity: Cerevisterol has demonstrated cytotoxic effects against certain mammalian cell lines.[1]
-
Antimicrobial Activity: It has shown activity against the acne-causing bacterium Propionibacterium acnes.[7]
-
Tyrosinase Inhibition: Cerevisterol exhibits inhibitory effects on the enzyme tyrosinase, which is involved in melanin (B1238610) production.[7]
-
Wound Healing: Studies have suggested that cerevisterol may promote wound healing by enhancing the proliferation of fibroblasts.[7]
These findings suggest that cerevisterol may have potential applications in the development of new therapeutic or cosmeceutical agents.
The Unexplored Territory of this compound
As previously stated, there is a notable absence of scientific literature pertaining to this compound. The potential existence and role of this compound in fungal metabolism are currently speculative. If it were to be synthesized, a likely enzymatic reaction would be the dehydrogenation of the 6-hydroxyl group of cerevisterol, catalyzed by a specific dehydrogenase.
Potential Signaling Role
In some biological systems, the introduction of a double bond can alter the signaling properties of a molecule. A 6-dehydro derivative of cerevisterol could potentially interact differently with cellular receptors or enzymes compared to cerevisterol itself. However, without experimental evidence, this remains a hypothesis.
Future Directions and Conclusion
Cerevisterol represents an intriguing, though less-studied, component of the fungal sterolome. While its precise metabolic function within the fungal cell is not yet clear, its documented bioactivities warrant further investigation, particularly in the context of drug discovery.
The primary knowledge gap remains the existence and role of this compound. Future research in this area could focus on:
-
Targeted searches for this compound in fungal extracts using high-resolution mass spectrometry.
-
In vitro enzymatic assays using purified cerevisterol and fungal cell lysates to screen for dehydrogenase activity.
-
Bioinformatic approaches to identify putative sterol dehydrogenases in fungal genomes that may act on cerevisterol.
References
- 1. Cerevisterol - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Natural Structural Analogs of 6-Dehydrocerevisterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fungal sterols, particularly those derived from the ergostane (B1235598) skeleton, represent a rich source of bioactive compounds with significant therapeutic potential. This technical guide focuses on 6-dehydrocerevisterol, a naturally occurring oxidized ergosterol (B1671047) derivative, and its structural analogs found in nature. We delve into the chemical diversity, natural sources, and biological activities of these compounds, with a particular emphasis on their anticancer and immunomodulatory properties. This document provides a consolidated resource of quantitative bioactivity data, detailed experimental protocols for isolation and analysis, and visual diagrams of the core biosynthetic and signaling pathways to support ongoing research and drug development efforts in this field.
The Core Compound: this compound
This compound is an oxygenated sterol that has been isolated from the fruiting body of the medicinal mushroom Ganoderma lucidum. Its chemical structure is (3β,5α,22E)-3,5-Dihydroxyergosta-7,22-dien-6-one , as confirmed by its CAS Registry Number 14858-07-2.
The structure is characterized by the classic four-ring ergostane nucleus. It is structurally related to the more common fungal sterol, cerevisterol, from which it differs by the oxidation of the 6β-hydroxyl group to a ketone. This modification, along with the hydroxyl groups at C-3 and C-5, contributes to its distinct polarity and biological activity profile.
Key Structural Analogs in Nature
The structural analogs of this compound are primarily other derivatives of ergosterol, the principal sterol in fungal cell membranes. These compounds are widespread in fungi, particularly in the Basidiomycota and Ascomycota phyla. Additional analogs include phytosterols (B1254722) from plants, which share the same core steroid nucleus but differ in their side-chain alkylation.
Ergosterol Derivatives from Fungi
Fungi, especially medicinal mushrooms like Ganoderma, Cordyceps, and Hericium, produce a remarkable diversity of ergosterol derivatives. These analogs can be grouped based on their structural modifications to the parent ergosterol molecule.
-
Parent Sterols:
-
Ergosterol: The biosynthetic precursor to the majority of fungal sterols, featuring a conjugated diene system in the B-ring which is a site for photo-chemical conversion to vitamin D2.[1][2]
-
Cerevisterol: A hydroxylated derivative ((22E)-Ergosta-7,22-diene-3β,5α,6β-triol) that is a direct precursor to this compound.
-
-
Oxidized Analogs:
-
Ergosterol Peroxide (5α,8α-epidioxyergosta-6,22-dien-3β-ol): A common derivative where the B-ring diene has reacted with molecular oxygen to form an endoperoxide bridge. This compound exhibits significant anti-inflammatory and anticancer activities.[3][4]
-
Highly Oxygenated Sterols: Fungi can produce sterols with multiple hydroxyl groups, such as (22E, 24R)-ergosta-7,22-diene-3β, 5α, 6β, 9α, 14α-pentol, isolated from Ganoderma lucidum spores.[5]
-
-
Dehydrogenated Analogs:
-
5,6-Dehydroergosterol: An analog with an additional double bond, creating a conjugated triene system.[3]
-
Phytosterols from Plants
Phytosterols are structurally analogous to cholesterol and ergosterol and are found in all plant-based foods. They differ from ergosterol primarily at the C-24 position of the side chain.
-
β-Sitosterol: Features an ethyl group at C-24.
-
Stigmasterol: Similar to β-sitosterol but with an additional double bond at C-22.
-
Campesterol: Features a methyl group at C-24.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its prominent natural analogs. This data facilitates the comparison of their biological potency and provides essential spectroscopic information for identification.
Table 1: Bioactivity of Ergosterol Derivatives
| Compound | Target/Assay | Cell Line | IC₅₀ / EC₅₀ (µM) | Citation |
| Ergosterol Peroxide | Proliferation | SUM-149 (Breast Cancer) | 20 (72h) | [3] |
| Ergosterol Peroxide | Proliferation | MDA-MB-231 (Breast Cancer) | 19 (72h) | [3] |
| Ergosterol Peroxide | Proliferation | SUM-190 (Breast Cancer) | 43 (72h) | [3] |
| Ergosterol | Proliferation | SUM-149 (Breast Cancer) | > 40 | [3] |
| Ganoderic Acid D | Proliferation | HeLa (Cervical Cancer) | 17.3 | [6] |
| Lucialdehyde C | Antiviral (Influenza A) | - | ED₅₀ = 3.8 µg/mL | [6] |
| (22E)-ergosta-6,8(14),22-triene-3,5-diol | Proliferation | Hep-G2 (Liver Cancer) | 2.89 µg/mL | [7] |
Table 2: ¹³C-NMR Spectroscopic Data for Key Analogs (150 MHz, CDCl₃)
| Carbon No. | Ergosterol | Ergosterol Peroxide |
| 1 | 38.3 | 37.0 |
| 2 | 31.9 | 30.2 |
| 3 | 70.4 | 66.5 |
| 4 | 40.8 | 39.7 |
| 5 | 141.3 | 79.5 |
| 6 | 119.6 | 135.4 |
| 7 | 116.3 | 130.8 |
| 8 | 139.5 | 82.2 |
| 9 | 46.3 | 51.2 |
| 10 | 37.0 | 34.8 |
| 11 | 21.1 | 20.9 |
| 12 | 28.2 | 28.7 |
| 13 | 42.8 | 44.6 |
| 14 | 54.6 | 51.7 |
| 15 | 23.0 | 23.5 |
| 16 | 39.1 | 39.4 |
| 17 | 55.9 | 56.3 |
| 18 | 12.0 | 12.4 |
| 19 | 16.2 | 18.2 |
| 20 | 40.4 | 40.2 |
| 21 | 21.1 | 21.1 |
| 22 | 135.5 | 135.2 |
| 23 | 132.0 | 132.3 |
| 24 | 42.8 | 42.8 |
| 25 | 33.1 | 33.1 |
| 26 | 19.6 | 19.6 |
| 27 | 19.9 | 20.0 |
| 28 | 17.6 | 17.6 |
| Citation | [8] | [9][10] |
Biosynthesis and Signaling Pathways
Biosynthesis of the Ergostane Skeleton
This compound and its analogs originate from the ergosterol biosynthesis pathway, a conserved and essential metabolic process in fungi. This pathway is a well-established target for antifungal drugs. The synthesis begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce lanosterol (B1674476), the first sterol intermediate. A series of subsequent enzymatic modifications, including demethylations, desaturations, and hydroxylations, convert lanosterol into ergosterol and its numerous derivatives.
Signaling Pathway Inhibition by Ergosterol Peroxide
Ergosterol peroxide (EP), a key analog, has been shown to exert its anticancer effects by modulating critical cell signaling pathways. In triple-negative breast cancer (TNBC) cells, EP inhibits the PI3K/AKT pathway, a central regulator of cell survival and proliferation. This inhibition leads to the downregulation of downstream targets like c-Myc and Cyclin D1, resulting in cell cycle arrest at the G1 phase. Furthermore, EP promotes apoptosis by reducing the expression of the anti-apoptotic protein BCL-XL and inducing the cleavage of PARP.[3]
References
- 1. Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Himalayan Mushrooms as a Natural Source of Ergosterol and Vitamin D2: A Review of Nutraceutical and Functional Food Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Biologically Active Ganoderma lucidum Compounds and Synthesis of Improved Derivatives That Confer Anti-cancer Activities in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ergosterol Peroxide from the Medicinal Mushroom Ganoderma lucidum Inhibits Differentiation and Lipid Accumulation of 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Chemical Composition and Bioactivity Studies of the Most Promising Species of Ganoderma spp. [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 6-Dehydrocerevisterol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 6-Dehydrocerevisterol, a steroidal compound isolated from the fruit body of Ganoderma lucidum[1]. The protocols are designed for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
This compound is a naturally occurring sterol with potential biological activities that are of interest to the pharmaceutical and nutraceutical industries. Accurate and reliable analytical methods are essential for its identification, quantification, and characterization in various sample matrices, including fungal extracts and fermentation broths. This document outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Chemical Structure
This compound
Molecular Formula: C₂₈H₄₄O₃ Molecular Weight: 428.65 g/mol
Analytical Methodologies
A summary of recommended analytical methods for the detection and quantification of this compound is presented below. The selection of a specific method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
| Method | Principle | Detection | Primary Application |
| HPLC-UV | Reverse-phase chromatography | UV Absorbance (approx. 248 nm) | Routine quantification, purity assessment |
| HPLC-MS | Reverse-phase chromatography coupled to a mass spectrometer | Mass-to-charge ratio (m/z) | High-sensitivity quantification, structural confirmation |
| GC-MS | Gas chromatography coupled to a mass spectrometer | Mass-to-charge ratio (m/z) | Analysis of volatile derivatives, metabolic profiling |
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is suitable for the routine quantification of this compound in relatively clean sample matrices. The UV absorbance maximum is estimated to be around 248 nm, similar to the related compound cerevisterol[2].
Sample Preparation: Extraction from Fungal Material
-
Lyophilization: Freeze-dry the fungal material (e.g., Ganoderma lucidum fruiting bodies or mycelia) to remove water.
-
Grinding: Grind the lyophilized material into a fine powder.
-
Saponification & Extraction:
-
To 1 g of fungal powder, add 10 mL of 2 M methanolic sodium hydroxide.
-
Incubate at 80°C for 1 hour to saponify lipids and release sterols.
-
Cool the mixture to room temperature.
-
Add 5 mL of n-hexane and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the upper hexane (B92381) layer.
-
Repeat the hexane extraction two more times.
-
Pool the hexane extracts.
-
-
Drying and Reconstitution:
-
Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC analysis.
-
HPLC-UV Operating Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Methanol:Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 248 nm |
| Run Time | 20 minutes |
Expected Results
The retention time of this compound will need to be determined by running an analytical standard. Based on its structure, it is expected to elute in a similar range to other fungal sterols like ergosterol.
Quantitative Data (Illustrative Example)
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 (10 µg/mL) | 12.5 | 125000 | 10.0 |
| Standard 2 (50 µg/mL) | 12.5 | 625000 | 50.0 |
| Standard 3 (100 µg/mL) | 12.5 | 1250000 | 100.0 |
| Sample A | 12.5 | 450000 | 36.0 |
| Sample B | 12.5 | 780000 | 62.4 |
Protocol 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method offers higher sensitivity and selectivity, making it ideal for complex matrices and for confirming the identity of this compound.
Sample Preparation
The sample preparation protocol is the same as for HPLC-UV.
HPLC-MS Operating Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acidGradient: 80% B to 100% B over 10 min, hold for 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Full Scan (m/z 100-1000) orSelected Ion Monitoring (SIM) for [M+H]⁺ at m/z 429.3 |
| Collision Energy (for MS/MS) | 20-40 eV (for fragmentation of m/z 429.3) |
Quantitative Data (Illustrative Example)
| Sample ID | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Peak Area | Concentration (ng/mL) |
| Standard 1 (1 ng/mL) | 8.2 | 429.3 | 411.3, 393.3 | 5000 | 1.0 |
| Standard 2 (10 ng/mL) | 8.2 | 429.3 | 411.3, 393.3 | 50000 | 10.0 |
| Standard 3 (50 ng/mL) | 8.2 | 429.3 | 411.3, 393.3 | 250000 | 50.0 |
| Sample C | 8.2 | 429.3 | 411.3, 393.3 | 32000 | 6.4 |
| Sample D | 8.2 | 429.3 | 411.3, 393.3 | 115000 | 23.0 |
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of sterols, often requiring derivatization to increase volatility.
Sample Preparation and Derivatization
-
Extraction: Follow the same extraction protocol as for HPLC-UV.
-
Derivatization:
-
Evaporate the reconstituted sample to dryness under nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 70°C for 30 minutes.
-
The resulting solution containing the silylated derivatives is ready for GC-MS analysis.
-
GC-MS Operating Conditions
| Parameter | Condition |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280°C |
| Oven Program | Start at 150°C, ramp to 300°C at 10°C/min, hold for 10 min |
| Carrier Gas | Helium, 1 mL/min |
| Ionization Source | Electron Ionization (EI), 70 eV |
| MS Detection | Full Scan (m/z 50-700) |
Expected Results
The derivatized this compound will produce a characteristic mass spectrum that can be used for identification. The number of silyl (B83357) groups added will depend on the number of hydroxyl groups in the molecule.
Experimental Workflows
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for HPLC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
References
Application Note: Quantification of 6-Dehydrocerevisterol using HPLC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Dehydrocerevisterol is a naturally occurring sterol with potential biological activities that are of interest in pharmaceutical research. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described method is based on established principles for sterol analysis and offers high selectivity and sensitivity.[1][2]
Experimental Protocols
1. Sample Preparation: Lipid Extraction from Biological Samples
This protocol is a modified Bligh/Dyer procedure suitable for extracting sterols from cells and tissues.[1]
-
Reagents and Materials:
-
Water (HPLC grade)
-
Internal Standard (IS): Isotopically labeled this compound (e.g., d7-6-Dehydrocerevisterol). If unavailable, a structurally similar deuterated sterol can be used after careful validation.
-
Phosphate Buffered Saline (PBS)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Procedure:
-
For cultured cells, wash the cell pellet (5 to 10 x 10^6 cells) with PBS and centrifuge. Discard the supernatant. For tissue samples, homogenize a known weight of tissue in PBS.
-
Add the internal standard to the sample to allow for subsequent quantification and determination of extraction efficiency.[1]
-
Add 2 mL of methanol to the sample and vortex thoroughly.
-
Add 1 mL of chloroform and vortex for 10 minutes.
-
Add 1 mL of chloroform and 1 mL of water, then vortex for another 10 minutes.
-
Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of 95% methanol for HPLC-MS analysis.[3]
-
2. HPLC-MS Analysis
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[1][2]
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate.[1][2]
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 80 20.0 100 25.0 100 25.1 80 | 30.0 | 80 |
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[1][2]
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Nebulizer Gas Flow: 3 L/min
-
Drying Gas Flow: 10 L/min
-
-
SRM Transitions (Hypothetical):
-
Note: These transitions need to be optimized for this compound and the specific instrument used.
Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) This compound [M+H-H₂O]⁺ Fragment 1 100 Optimized This compound [M+H-H₂O]⁺ Fragment 2 100 Optimized | Internal Standard | [M+H-H₂O]⁺ | Fragment 1 | 100 | Optimized |
-
-
3. Quantification
Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[1] Calibration curves are prepared by spiking known concentrations of this compound into a blank matrix.
Data Presentation
Table 1: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase B (Methanol + 5 mM NH₄OAc) | Flow Rate (mL/min) |
| 0.0 | 80 | 0.2 |
| 20.0 | 100 | 0.2 |
| 25.0 | 100 | 0.2 |
| 25.1 | 80 | 0.2 |
| 30.0 | 80 | 0.2 |
Table 2: Hypothetical SRM Parameters for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 399.3 | 147.1 | 25 |
| This compound | 399.3 | 159.1 | 22 |
| d7-6-Dehydrocerevisterol (IS) | 406.3 | 152.1 | 25 |
Table 3: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1520 | 10150 | 0.150 |
| 5 | 7650 | 10200 | 0.750 |
| 10 | 15300 | 10100 | 1.515 |
| 50 | 75800 | 10180 | 7.446 |
| 100 | 152500 | 10220 | 14.922 |
| 500 | 761000 | 10150 | 74.975 |
Visualizations
Caption: Workflow for this compound Quantification.
References
- 1. Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 3. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for Cerevisterol in Cell Culture Studies
A Note on the Topic: Initial searches for "6-Dehydrocerevisterol" yielded insufficient scientific literature to generate detailed application notes and protocols. Therefore, this document focuses on the closely related and more extensively researched compound, Cerevisterol . Cerevisterol is a sterol with demonstrated bioactive properties, making it a compound of interest for researchers in cell biology and drug development.
Introduction:
Cerevisterol is a naturally occurring sterol first isolated from yeast (Saccharomyces cerevisiae) and subsequently found in various fungi.[1] It has garnered attention for its diverse biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] These properties make Cerevisterol a valuable tool for in vitro studies aimed at understanding cellular signaling pathways and for preliminary investigations into its therapeutic potential.
These application notes provide a summary of the known effects of Cerevisterol in cell culture, detailed protocols for key experiments, and visual representations of its mechanism of action.
Chemical Information
| Property | Value |
| IUPAC Name | 5α-Ergosta-7,22-diene-3β,5,6β-triol[1] |
| Synonyms | (22E)-Ergosta-7,22-diene-3β,5α,6β-triol, Cerevisterin[1] |
| Molecular Formula | C₂₈H₄₆O₃ |
| Molecular Weight | 430.7 g/mol [3] |
| CAS Number | 516-37-0[1] |
| Origin | Fungus (e.g., Saccharomyces cerevisiae, Fusarium solani)[1][2] |
| Solubility | Soluble in DMSO, Ethanol, and Methanol[3] |
Data Presentation: Quantitative Effects of Cerevisterol
Table 1: Anti-inflammatory Activity of Cerevisterol in LPS-stimulated RAW 264.7 Macrophages
| Parameter | Concentration (µM) | Inhibition/Effect | Reference |
| Cell Viability | 2.5 - 20 | No significant cytotoxicity | [2][4] |
| Nitric Oxide (NO) Production | 2.5, 5, 10, 20 | Dose-dependent inhibition | [2][4] |
| Prostaglandin E2 (PGE2) Production | 2.5, 5, 10, 20 | Dose-dependent inhibition | [2][4] |
| TNF-α Production | 2.5, 5, 10, 20 | Dose-dependent inhibition | [2][4] |
| IL-1β Production | 2.5, 5, 10, 20 | Dose-dependent inhibition | [2][4] |
| IL-6 Production | 2.5, 5, 10, 20 | Dose-dependent inhibition | [2][4] |
Table 2: Cytotoxic Activity of Cerevisterol against Cancer Cell Lines
| Cell Line | Assay | EC₅₀/IC₅₀ (µM) | Notes | Reference |
| MCF-7 (Breast Cancer) | Proliferation Assay | 64.5 | - | [3] |
| MDA-MB-231 (Breast Cancer) | Proliferation Assay | 52.4 | - | [3] |
| Caco-2 (Colorectal Cancer) | Proliferation Assay | 37.6 | - | [3] |
| P388 (Mouse Leukemia) | Cytotoxicity Assay | Data not quantified | Cytotoxic | [1] |
| A549 (Human Lung Cancer) | Cytotoxicity Assay | >100 | Not significantly cytotoxic | [1][3] |
| PC3 (Prostate Cancer) | Proliferation Assay | >100 | Not significantly inhibitory | [3] |
| PANC-1 (Pancreatic Cancer) | Proliferation Assay | >100 | Not significantly inhibitory | [3] |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity Assay
This protocol is based on the methodology used to assess the anti-inflammatory effects of Cerevisterol on RAW 264.7 murine macrophage cells.[2][4]
1. Cell Culture and Seeding:
- Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
- Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[2]
2. Cerevisterol Treatment and LPS Stimulation:
- Prepare stock solutions of Cerevisterol in DMSO.
- Dilute the stock solution to final concentrations (e.g., 2.5, 5, 10, 20 µM) in the cell culture medium.[2] Ensure the final DMSO concentration does not affect cell viability.
- Pre-treat the cells with the different concentrations of Cerevisterol for 3 hours.[2]
- Following pre-treatment, add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce an inflammatory response.[2]
- Incubate the plates for an additional 24 hours.[2]
3. Measurement of Nitric Oxide (NO) Production:
- After incubation, collect the cell culture supernatant.
- Determine the NO concentration using the Griess reagent assay according to the manufacturer's instructions.
4. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and PGE2:
- Use the collected cell culture supernatant.
- Quantify the levels of TNF-α, IL-6, IL-1β, and PGE2 using commercially available ELISA kits, following the manufacturer's protocols.[2][4]
5. Western Blot Analysis for Protein Expression (iNOS, COX-2):
- After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer.
- Determine the protein concentration of the lysates using a BCA protein assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This is a general protocol to determine the cytotoxic effects of Cerevisterol on adherent cancer cell lines.
1. Cell Seeding:
- Plate cells (e.g., MCF-7, MDA-MB-231, Caco-2) in a 96-well plate at a density of 5,000-10,000 cells per well.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a serial dilution of Cerevisterol in the appropriate cell culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Cerevisterol. Include a vehicle control (medium with the same concentration of DMSO used for the highest Cerevisterol concentration).
- Incubate the plate for 24, 48, or 72 hours.
3. MTT Assay:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
- Carefully remove the medium from each well.
- Add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 10 minutes to ensure complete dissolution.
4. Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the cell viability against the log of the Cerevisterol concentration to determine the EC₅₀/IC₅₀ value.
Signaling Pathways and Experimental Workflows
// Connections LPS -> TLR4; TLR4 -> MAPK [label="Activates"]; TLR4 -> IKK [label="Activates"]; IKK -> IkBa [label="Phosphorylates"]; IkBa -> NFkB [label="Releases"]; MAPK -> AP1 [label="Activates"];
NFkB -> NFkB_nuc [label="Translocates"]; AP1 -> AP1_nuc [label="Translocates"]; NFkB_nuc -> Gene_inflam [label="Induces Transcription"]; AP1_nuc -> Gene_inflam [label="Induces Transcription"];
Cerevisterol -> MAPK [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Cerevisterol -> IKK [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee];
Keap1 -> Nrf2 [label="Sequesters"]; Cerevisterol -> Keap1 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Nrf2 -> Nrf2_nuc [label="Translocates"]; Nrf2_nuc -> Gene_antiox [label="Induces Transcription"]; }
Caption: Cerevisterol's anti-inflammatory signaling pathway.
// Workflow connections prep_cells -> seed_cells; prep_cerevisterol -> treat_cells; seed_cells -> treat_cells; treat_cells -> induce_response; induce_response -> incubate; incubate -> mtt_assay; incubate -> griess_assay; incubate -> elisa; incubate -> western_blot; mtt_assay -> calc_ic50; }
Caption: General workflow for evaluating Cerevisterol's bioactivity.
References
Application Notes and Protocols: 6-Dehydrocerevisterol as a Potential Biomarker for Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in a wide range of physiological and pathological processes. The identification of novel biomarkers to monitor and modulate inflammatory responses is a critical area of research. 6-Dehydrocerevisterol, a sterol compound, has emerged as a molecule of interest due to the significant anti-inflammatory activities demonstrated by its close structural analogs, such as cerevisterol (B30100). These analogs have been shown to suppress key inflammatory mediators and signaling pathways. This document provides an overview of the potential of this compound as a biomarker for inflammation and as a tool to study anti-inflammatory signaling, supported by quantitative data from related compounds and detailed experimental protocols.
Data Presentation
The anti-inflammatory potential of this compound can be inferred from the activities of its analogs. The following tables summarize the quantitative data on the effects of cerevisterol (CRVS), a closely related compound, on key inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage models.[1][2]
Table 1: Effect of Cerevisterol (CRVS) on Pro-inflammatory Mediators
| Inflammatory Mediator | Cell Line | Treatment | Concentration of CRVS (µM) | Inhibition | IC50 (µM) | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS (1 µg/mL) | 5 | Significant Inhibition | ~10 | [1][2] |
| 10 | Strong Inhibition | |||||
| 20 | Very Strong Inhibition | |||||
| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS (1 µg/mL) | Not specified | Suppressed | Not specified | [1][2] |
Table 2: Effect of Cerevisterol (CRVS) on Pro-inflammatory Cytokines
| Cytokine | Cell Line | Treatment | Concentration of CRVS (µM) | % Inhibition (Approx.) | Reference |
| TNF-α | RAW 264.7 | LPS (1 µg/mL) | 5 | ~30% | [1][2] |
| 10 | ~55% | ||||
| 20 | ~80% | ||||
| IL-1β | RAW 264.7 | LPS (1 µg/mL) | 5 | ~25% | [1][2] |
| 10 | ~50% | ||||
| 20 | ~75% | ||||
| IL-6 | RAW 264.7 | LPS (1 µg/mL) | 5 | ~35% | [1][2] |
| 10 | ~60% | ||||
| 20 | ~85% |
Experimental Protocols
Protocol 1: Measurement of Nitric Oxide Production using the Griess Assay
This protocol is for the quantification of nitric oxide (NO) production by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no this compound) and an LPS-only control.
-
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Part A to each 50 µL of supernatant in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α) by ELISA
This protocol describes the quantification of Tumor Necrosis Factor-alpha (TNF-α) in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human TNF-α ELISA Kit (containing capture antibody, detection antibody, standard, and substrate)
-
Cell culture supernatants (from Protocol 1)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 1 M H2SO4)
-
96-well ELISA plates
Procedure:
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[3]
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.[3]
-
Sample Incubation: Wash the plate and add 100 µL of cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the TNF-α concentration from the standard curve.
Protocol 3: Western Blot Analysis of NF-κB Pathway Activation
This protocol details the analysis of the activation of the NF-κB signaling pathway by examining the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.
Materials:
-
RAW 264.7 cells
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound and/or LPS as described in Protocol 1 for a shorter duration (e.g., 30-60 minutes).
-
For total protein, lyse cells directly in RIPA buffer.
-
For nuclear and cytoplasmic fractions, use a commercial kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the respective loading controls (β-actin for total and cytoplasmic lysates, Lamin B1 for nuclear lysates).
Mandatory Visualization
Caption: Proposed inhibitory mechanism of this compound on the NF-κB and MAPK signaling pathways.
References
- 1. Cerevisterol Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cerevisterol Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing an Assay for 6-Dehydrocerevisterol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Dehydrocerevisterol is a sterol compound of interest for its potential biological activities. This document provides a comprehensive guide for developing and validating an assay to characterize the bioactivity of this compound. The following protocols and application notes are designed to be adaptable for various research and drug development settings. The primary focus of this document is to outline a strategy for assessing the potential anti-inflammatory activity of this compound by measuring its effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in a macrophage cell line.
Hypothesized Signaling Pathway
A potential mechanism of action for this compound's anti-inflammatory effect is the modulation of the NF-κB signaling pathway, a key regulator of inflammatory responses.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentration range of this compound.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the old media and add 100 µL of fresh media containing different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the anti-inflammatory activity of this compound by quantifying the inhibition of LPS-induced NO production.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Induce inflammation by adding 1 µg/mL of Lipopolysaccharide (LPS) to the wells (except for the negative control).
-
Incubate for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
Experimental Workflow
Caption: Experimental workflow for assaying this compound activity.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound on RAW 264.7 Cells
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 1 | 1.22 ± 0.07 | 97.6 |
| 5 | 1.19 ± 0.09 | 95.2 |
| 10 | 1.15 ± 0.06 | 92.0 |
| 25 | 1.05 ± 0.11 | 84.0 |
| 50 | 0.65 ± 0.05 | 52.0 |
| 100 | 0.21 ± 0.03 | 16.8 |
Table 2: Effect of this compound on LPS-Induced Nitric Oxide Production
| Treatment | Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control | - | 1.5 ± 0.2 | - |
| LPS (1 µg/mL) | - | 25.8 ± 1.5 | 0 |
| LPS + this compound | 1 | 22.1 ± 1.1 | 14.3 |
| LPS + this compound | 5 | 15.4 ± 0.9 | 40.3 |
| LPS + this compound | 10 | 8.2 ± 0.7 | 68.2 |
| LPS + this compound | 25 | 4.1 ± 0.4 | 84.1 |
Logical Relationship for Assay Development
Caption: Logical flow for the development of a this compound activity assay.
Conclusion
This application note provides a foundational framework for assessing the biological activity of this compound. The detailed protocols for cytotoxicity and nitric oxide production assays, along with the illustrative data and logical workflow, offer a comprehensive starting point for researchers. Further mechanistic studies, such as Western blotting for key signaling proteins or reporter gene assays, can be employed to elucidate the specific molecular targets of this compound. The provided methodologies can be adapted and expanded upon to suit specific research goals in the exploration of this and other novel compounds.
In Vitro Applications of 6-Dehydrocerevisterol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Dehydrocerevisterol is a sterol compound found in some fungi. Its structural similarity to other bioactive sterols, such as Cerevisterol, suggests a range of potential therapeutic applications. This document provides detailed application notes and experimental protocols for investigating the in vitro effects of this compound, with a focus on its anti-inflammatory, anti-osteoclastogenic, and potential anticancer and neuroprotective properties. While direct extensive research on this compound is emerging, the data from the closely related and well-studied compound, Cerevisterol, provides a strong basis for predicting its biological activities and mechanisms of action.
Application Note 1: Anti-inflammatory Effects
The anti-inflammatory potential of this compound is a promising area of investigation. Its structural analog, Cerevisterol, has been shown to be a potent inhibitor of NF-κB activation, a key signaling pathway in the inflammatory response.[1] In vitro studies with Cerevisterol have demonstrated a significant reduction in the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
Quantitative Data: Anti-inflammatory Activity of Cerevisterol
The following table summarizes the inhibitory effects of Cerevisterol on the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells. This data can serve as a benchmark for evaluating the anti-inflammatory potency of this compound.
| Inflammatory Mediator | Concentration of Cerevisterol | Percentage Inhibition (%) | Reference |
| Nitric Oxide (NO) | 10 µM | ~50% | [2][3][4][5][6] |
| 20 µM | ~75% | [2][3][4][5][6] | |
| Prostaglandin E2 (PGE2) | 10 µM | ~40% | [7][8] |
| 20 µM | ~65% | [7][8] | |
| TNF-α | 20 µM | ~60% | [9] |
| IL-1β | 20 µM | ~55% | [9] |
| IL-6 | 20 µM | ~70% | [9] |
Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Cells
This protocol details the methodology for assessing the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Prepare various concentrations of this compound in DMEM.
-
Pre-treat the cells with the different concentrations of this compound for 1 hour.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory agent).
-
-
Stimulation: After the pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. A negative control group should not be stimulated with LPS.
-
Nitric Oxide Measurement:
-
After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite (B80452).
-
Calculate the concentration of nitrite in each sample and express the results as a percentage of inhibition compared to the LPS-stimulated control.
-
Signaling Pathway: Proposed Anti-inflammatory Mechanism of this compound
This diagram illustrates the proposed signaling pathway for the anti-inflammatory action of this compound, based on the known mechanism of its analog, Cerevisterol.
References
- 1. Cerevisterol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro antioxidant and anti-inflammatory activities of 1-dehydro-[6]-gingerdione, 6-shogaol, 6-dehydroshogaol and hexahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
6-Dehydrocerevisterol: A Versatile Precursor for Brassinosteroid Synthesis
Application Note AN2025-01
Introduction
6-Dehydrocerevisterol, a naturally occurring sterol found in various fungi, presents a valuable and readily available starting material for the organic synthesis of bioactive molecules, particularly brassinosteroids. Brassinosteroids are a class of plant hormones with significant growth-promoting and stress-protective activities, making them attractive targets for agricultural applications. The structural similarity of this compound to campesterol, a known precursor in the biosynthesis of brassinosteroids, makes it an ideal candidate for the development of efficient synthetic routes to these valuable compounds.[1][2][3][4] This document outlines the application of this compound as a precursor for the synthesis of castasterone (B119632) and 24-epibrassinolide, providing detailed experimental protocols and highlighting the key chemical transformations involved.
Synthetic Strategy Overview
The conversion of this compound to brassinosteroids such as castasterone involves a series of key chemical transformations. The general synthetic strategy focuses on the modification of the steroidal backbone and side chain to introduce the characteristic functionalities of brassinosteroids. The key steps include:
-
Reduction of the Δ⁵ double bond: Conversion of the double bond in the B-ring to a saturated system.
-
Hydroxylation of the A-ring: Introduction of hydroxyl groups at the C-2 and C-3 positions.
-
Hydroxylation of the side chain: Introduction of hydroxyl groups at the C-22 and C-23 positions.
-
Oxidation of the B-ring (for brassinolide (B613842) synthesis): Baeyer-Villiger oxidation to form the characteristic seven-membered lactone ring.
The following sections provide detailed protocols for these transformations, drawing upon established methodologies for the synthesis of brassinosteroids from structurally related sterols.
Experimental Protocols
Protocol 1: Synthesis of Castasterone from this compound
This protocol describes a plausible multi-step synthesis of castasterone from this compound.
Step 1: Catalytic Hydrogenation of this compound
-
Objective: To reduce the Δ⁵ double bond of this compound to obtain the corresponding saturated sterol.
-
Reagents: this compound, Ethanol (B145695), Palladium on carbon (10% Pd/C).
-
Procedure:
-
Dissolve this compound (1.0 g, 2.48 mmol) in absolute ethanol (50 mL) in a hydrogenation flask.
-
Add 10% Pd/C (100 mg) to the solution.
-
Connect the flask to a hydrogenator and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297), 8:2) to yield the saturated diol.
-
Step 2: Oppenauer Oxidation of the 3-hydroxyl group
-
Objective: To oxidize the 3-hydroxyl group to a ketone.
-
Reagents: The product from Step 1, Aluminum isopropoxide, Acetone (B3395972), Toluene (B28343).
-
Procedure:
-
Dissolve the saturated diol (1.0 g, 2.46 mmol) in a mixture of acetone (20 mL) and toluene (50 mL).
-
Add aluminum isopropoxide (1.5 g, 7.34 mmol) to the solution.
-
Reflux the reaction mixture for 4 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into a cold 10% aqueous solution of sulfuric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude 3-keto derivative.
-
Purify by column chromatography (hexane/ethyl acetate, 9:1).
-
Step 3: Dihydroxylation of the A-ring
-
Objective: To introduce two hydroxyl groups at the C-2 and C-3 positions.
-
Reagents: The 3-keto derivative from Step 2, Osmium tetroxide (OsO₄), N-methylmorpholine N-oxide (NMO), Acetone, Water.
-
Procedure:
-
Dissolve the 3-keto derivative (1.0 g, 2.48 mmol) in a mixture of acetone (40 mL) and water (10 mL).
-
Add NMO (0.35 g, 2.98 mmol) and a catalytic amount of OsO₄ (2.5% solution in t-butanol, 0.1 mL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the resulting diol by column chromatography (hexane/ethyl acetate, 1:1).
-
Step 4: Dihydroxylation of the Side Chain
-
Objective: To introduce two hydroxyl groups at the C-22 and C-23 positions.
-
Reagents: The product from Step 3, Osmium tetroxide (OsO₄), N-methylmorpholine N-oxide (NMO), Acetone, Water.
-
Procedure:
-
Follow the same procedure as in Step 3, using the product from Step 3 as the starting material.
-
The reaction will yield castasterone. Purify by recrystallization from methanol.
-
Quantitative Data
The following table summarizes the expected yields for each step, based on analogous syntheses of brassinosteroids from other sterols. Actual yields may vary.
| Step | Transformation | Starting Material | Product | Expected Yield (%) |
| 1 | Catalytic Hydrogenation | This compound | Saturated Diol | 90-95 |
| 2 | Oppenauer Oxidation | Saturated Diol | 3-Keto derivative | 80-85 |
| 3 | A-ring Dihydroxylation | 3-Keto derivative | 2,3-dihydroxy-3-keto derivative | 70-80 |
| 4 | Side Chain Dihydroxylation | 2,3-dihydroxy-3-keto derivative | Castasterone | 60-70 |
Visualizations
Experimental Workflow
Caption: Synthetic pathway for Castasterone from this compound.
Application in Drug Development and Research
The synthetic derivatives of this compound, particularly brassinosteroids like castasterone, have significant potential in agriculture as plant growth promoters and for enhancing crop resilience to environmental stresses. Furthermore, the biological activity of these compounds is mediated through specific signaling pathways, making them valuable tools for studying plant development and stress responses at the molecular level.
Brassinosteroid Signaling Pathway
Brassinosteroids exert their effects by binding to a cell-surface receptor kinase, BRI1 (BRASSINOSTEROID INSENSITIVE 1), which then initiates a signal transduction cascade. This ultimately leads to changes in gene expression that regulate cell elongation, division, and differentiation.
Caption: Simplified Brassinosteroid signaling pathway.
Conclusion
This compound serves as a promising and economically viable precursor for the synthesis of bioactive brassinosteroids. The outlined synthetic protocols, based on established chemical transformations, provide a framework for the efficient production of these compounds for research and potential agricultural applications. Further optimization of reaction conditions and exploration of alternative synthetic routes could lead to even more efficient and scalable production methods.
References
- 1. Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Brassinosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthetic Pathways of Brassinolide in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling 6-Dehydrocerevisterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protocol described herein involves the catalytic reduction of a suitable unsaturated precursor of 6-Dehydrocerevisterol with tritium (B154650) gas. This late-stage labeling approach is often preferred as it can provide high specific activity and is generally applicable to complex molecules.[3] Additionally, this document outlines the necessary purification and analytical methods to ensure the radiochemical purity of the final product.
Data Presentation
Table 1: Hypothetical Radiolabeling Reaction Parameters and Expected Outcomes
| Parameter | Value |
| Precursor Compound | 6-Dehydro-7,22-diene-cerevisterol |
| Radionuclide | Tritium (³H) gas |
| Catalyst | Palladium on Carbon (Pd/C, 10%) |
| Solvent | Ethyl Acetate (B1210297) |
| Tritium Gas Pressure | 1 atm (carrier-free) |
| Reaction Time | 2 - 4 hours |
| Expected Specific Activity | 20 - 60 Ci/mmol |
| Expected Radiochemical Purity | > 95% (after purification) |
| Expected Yield | 10 - 30% |
Experimental Protocols
Protocol 1: Synthesis of Radiolabeled [³H]-6-Dehydrocerevisterol
This protocol details the hypothetical synthesis of tritiated this compound via catalytic tritiation of a suitable precursor.
Materials:
-
6-Dehydro-7,22-diene-cerevisterol (precursor)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Tritium (³H) gas (carrier-free)
-
Ethyl Acetate (anhydrous)
-
Hydrogen gas (for catalyst pre-reduction)
-
Nitrogen gas (for inert atmosphere)
-
Reaction vessel suitable for catalytic hydrogenation with tritium
-
Magnetic stirrer
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Liquid scintillation counter
-
Thin-layer chromatography (TLC) plates (silica gel)[4]
-
Standard laboratory glassware and safety equipment for handling radioactivity
Methodology:
-
Catalyst Preparation: In a reaction vessel, suspend 10% Pd/C catalyst in anhydrous ethyl acetate under a nitrogen atmosphere.
-
Catalyst Activation: Reduce the catalyst by stirring the suspension under a hydrogen gas atmosphere for 1 hour at room temperature.
-
Inerting: Evacuate the hydrogen gas and flush the system thoroughly with nitrogen gas to create an inert atmosphere.
-
Precursor Addition: Dissolve the 6-Dehydro-7,22-diene-cerevisterol precursor in anhydrous ethyl acetate and add it to the reaction vessel containing the activated catalyst under a nitrogen atmosphere.
-
Tritiation Reaction: Evacuate the nitrogen gas and introduce carrier-free tritium gas into the reaction vessel to a pressure of approximately 1 atmosphere.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by the uptake of tritium gas.
-
Reaction Quenching: After the reaction is complete, carefully remove the excess tritium gas according to standard safety procedures.
-
Catalyst Removal: Filter the reaction mixture through a syringe filter to remove the Pd/C catalyst.
-
Solvent Evaporation: Evaporate the ethyl acetate solvent under a gentle stream of nitrogen.
-
Purification: Purify the crude radiolabeled product using preparative HPLC. Use a suitable reversed-phase column and a mobile phase gradient (e.g., acetonitrile/water) to separate the desired product from unreacted precursor and byproducts. Monitor the elution profile with a UV detector and a radioactivity detector.
-
Product Characterization:
-
Radiochemical Purity: Analyze the purified fraction by analytical HPLC with a radioactivity detector to determine the radiochemical purity.
-
Specific Activity: Determine the concentration of the purified product by UV-Vis spectrophotometry and the amount of radioactivity by liquid scintillation counting to calculate the specific activity (Ci/mmol).
-
Identity Confirmation: Co-elute the radiolabeled product with a non-radiolabeled authentic standard of this compound on HPLC to confirm its identity.
-
Visualizations
Caption: Experimental workflow for the radiolabeling of this compound.
Caption: Generalized signaling pathway for sterol compounds.
References
- 1. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Functional Studies of 6-Dehydrocerevisterol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing functional studies on 6-Dehydrocerevisterol, a sterol with potential therapeutic applications. The protocols detailed below focus on its anti-inflammatory and anti-cancer properties, providing a framework for its preclinical evaluation.
Anti-inflammatory Activity of this compound in Microglia
Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammation. This section outlines a protocol to assess the anti-inflammatory effects of this compound by measuring its ability to suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells.
Quantitative Data Summary: Anti-inflammatory Activity
| Compound | Cell Line | Stimulant | Assay | Endpoint | Effective Concentration | Reference |
| Dehydroergosterol (DHE) | Primary Microglia | LPS + IFN-γ | ELISA | TNF-α Suppression | >50% inhibition at 2.5 µM and 5 µM | [1] |
Experimental Protocol: TNF-α ELISA in Microglial Cells
This protocol details the measurement of TNF-α in the supernatant of cultured microglia.
Materials:
-
BV-2 microglial cells (or primary microglia)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Mouse TNF-α ELISA Kit
-
96-well microplate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed BV-2 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for 1 hour.
-
Include a vehicle control (DMSO or ethanol, depending on the solvent for this compound).
-
-
Stimulation: After the pre-treatment, stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
Sample Collection: Centrifuge the 96-well plate at 1000 x g for 10 minutes. Carefully collect the cell culture supernatant for TNF-α measurement.
-
ELISA:
-
Perform the TNF-α ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add the collected supernatants and TNF-α standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve. Determine the percentage of inhibition of TNF-α production by this compound compared to the LPS-stimulated control.
Signaling Pathway Investigation: NF-κB
The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway. Here are protocols to investigate the effect of this compound on this pathway.
Experimental Protocol: Western Blot for p-NF-κB and IκBα
Procedure:
-
Cell Culture and Treatment: Culture and treat BV-2 cells with this compound and LPS as described above.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-NF-κB p65, total NF-κB p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Experimental Protocol: NF-κB Luciferase Reporter Assay
Procedure:
-
Transfection: Co-transfect BV-2 cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.
-
Treatment and Stimulation: Treat the transfected cells with this compound followed by LPS stimulation.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
Anti-Cancer Activity of this compound
This section provides protocols to evaluate the potential of this compound as an anti-cancer agent, focusing on its cytotoxic effects and its ability to induce apoptosis in cancer cells.
Quantitative Data Summary: Cytotoxicity
Specific IC50 values for this compound's cytotoxic activity against cancer cell lines are not widely reported. The following table is a template for researchers to populate with their experimental data. For context, IC50 values for other cytotoxic compounds against common cancer cell lines are readily available in the scientific literature.
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| This compound | e.g., MCF-7 (Breast Cancer) | MTT Assay | 24 | Data to be determined |
| This compound | e.g., MCF-7 (Breast Cancer) | MTT Assay | 48 | Data to be determined |
| This compound | e.g., HeLa (Cervical Cancer) | MTT Assay | 24 | Data to be determined |
| This compound | e.g., HeLa (Cervical Cancer) | MTT Assay | 48 | Data to be determined |
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Appropriate cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24 and 48 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Experimental Protocol: Apoptosis Analysis
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining
Procedure:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot for Apoptosis-Related Proteins
Procedure:
-
Cell Treatment and Protein Extraction: Treat cancer cells with this compound, and extract total protein as described previously.
-
Western Blot: Perform western blotting using primary antibodies against key apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3. Use β-actin as a loading control.
-
Data Analysis: Analyze the changes in the expression levels of these proteins to determine the involvement of the mitochondrial apoptosis pathway. An increase in the Bax/Bcl-2 ratio and the level of cleaved caspase-3 would indicate the induction of apoptosis.
Visualizations
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.
Caption: Workflow for assessing the anti-cancer activity of this compound.
Caption: Proposed mechanism of this compound in the mitochondrial apoptosis pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Dehydrocerevisterol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Dehydrocerevisterol. The information is presented in a question-and-answer format to directly address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and commercially available starting material for the synthesis of this compound is ergosterol (B1671047). Ergosterol possesses the necessary core steroid structure and side chain, which can be chemically modified to yield the target molecule.
Q2: What is the general synthetic strategy for converting ergosterol to this compound?
The general strategy involves a multi-step process that includes:
-
Protection of the 3β-hydroxyl group: This is to prevent unwanted side reactions during subsequent oxidation steps.
-
Epoxidation of the Δ⁵ double bond: This step introduces an epoxide ring at the 5,6-position.
-
Ring-opening of the epoxide: This creates the 5α-hydroxyl and 6β-hydroxyl groups.
-
Dehydration: Selective removal of the 5α-hydroxyl group and a proton from C4 or C6 to form the Δ⁵ double bond is a theoretical step to yield this compound from a cerevisterol-like precursor. However, a more direct route to introduce the 6-hydroxy group while preserving the double bond is often sought. A common intermediate in ergosterol oxidation is the 5,8-peroxide, which can be rearranged.
-
Deprotection of the 3β-hydroxyl group: Removal of the protecting group to yield the final product.
Q3: What are the critical control points in the synthesis of this compound?
Critical control points include the selectivity of the epoxidation reaction, the stereochemistry of the epoxide ring-opening, and the conditions for the dehydration step to avoid unwanted rearrangements or side reactions. Careful monitoring of reaction progress and purification of intermediates are crucial for a successful synthesis.
Troubleshooting Guide
Low Yields
Q4: My overall yield for the synthesis is consistently low. What are the potential causes and solutions?
Low overall yields can result from incomplete reactions, degradation of intermediates, or losses during purification.
-
Potential Causes:
-
Incomplete Reactions: Insufficient reaction time, low temperature, or impure reagents can lead to incomplete conversion at any step.
-
Side Reactions: Competing reactions, such as over-oxidation or rearrangements, can consume starting material and reduce the yield of the desired product.
-
Degradation of Intermediates: Some steroid intermediates can be unstable to acidic or basic conditions, or prolonged heating.
-
Purification Losses: Multiple chromatographic purification steps can lead to significant loss of material.
-
-
Solutions:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure complete conversion before workup.
-
Reagent Quality: Use freshly purified reagents and anhydrous solvents to minimize side reactions.
-
Optimize Reaction Conditions: Systematically vary reaction parameters such as temperature, reaction time, and catalyst loading to find the optimal conditions for each step.
-
Careful Purification: Optimize chromatographic conditions to achieve good separation with minimal product loss. Consider crystallization as an alternative purification method where applicable.
-
Side Reactions and Impurities
Q5: I am observing multiple spots on my TLC plate after the epoxidation of acetylated ergosterol. What are the likely side products?
-
Potential Side Products:
-
Over-oxidation: Oxidation of other sensitive functionalities in the molecule, such as the side chain double bond.
-
Epimerization: Formation of the β-epoxide in addition to the desired α-epoxide.
-
Starting Material: Incomplete reaction leaving unreacted starting material.
-
-
Solutions:
-
Control Stoichiometry: Use a controlled amount of the oxidizing agent (e.g., m-CPBA) to favor mono-epoxidation.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to improve selectivity.
-
Chromatographic Separation: Carefully separate the desired α-epoxide from side products using column chromatography.
-
Q6: The ring-opening of the epoxide is not proceeding as expected, and I am isolating a complex mixture of products. What could be the issue?
-
Potential Issues:
-
Incorrect Stereochemistry: The stereochemical outcome of the ring-opening is highly dependent on the reaction conditions and the nucleophile used.
-
Rearrangements: Acid-catalyzed ring-opening can sometimes lead to rearrangements of the steroid backbone.
-
Formation of Diastereomers: If the ring-opening is not completely stereospecific, a mixture of diastereomers can be formed, complicating purification and characterization.
-
-
Solutions:
-
Choice of Reagent: Use reagents that favor the desired stereochemical outcome. For example, peroxy acids followed by hydrolysis often give trans-diols.
-
pH Control: Maintain strict control over the pH of the reaction mixture to minimize acid-catalyzed side reactions.
-
Thorough Characterization: Use spectroscopic techniques such as NMR to confirm the stereochemistry of the product.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Epoxidation of Steroidal Δ⁵-olefins
| Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| m-CPBA | Dichloromethane | 0 - 25 | 70-90 | General Steroid Chemistry |
| Peracetic Acid | Acetic Acid | 25 | 60-80 | General Steroid Chemistry |
| Dimethyldioxirane | Acetone (B3395972) | 0 | 85-95 | General Steroid Chemistry |
Experimental Protocols
Proposed Synthesis of this compound from Ergosterol
This protocol is a proposed route and may require optimization.
Step 1: Acetylation of Ergosterol
-
Dissolve ergosterol in pyridine.
-
Add acetic anhydride (B1165640) and stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol (B145695) to obtain ergosterol acetate (B1210297).
Step 2: Epoxidation of Ergosterol Acetate
-
Dissolve ergosterol acetate in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by TLC.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated NaHCO₃ solution and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield (5α,6α)-epoxyergosteryl acetate.
Step 3: Acid-Catalyzed Ring Opening of the Epoxide
-
Dissolve the epoxide from Step 2 in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid (e.g., perchloric acid or sulfuric acid).
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Neutralize the reaction with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the diol.
Step 4: Hydrolysis of the Acetate Group
-
Dissolve the acetylated diol in a mixture of methanol (B129727) and tetrahydrofuran.
-
Add an aqueous solution of potassium carbonate.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Neutralize with dilute HCl and extract with ethyl acetate.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield a cerevisterol-like triol.
Step 5: Dehydration to form this compound (Theoretical)
This step is hypothetical and would require significant optimization to achieve selectivity.
-
Dissolve the triol in a suitable solvent (e.g., pyridine).
-
Cool to 0 °C and add a dehydrating agent (e.g., thionyl chloride or Martin's sulfurane).
-
Carefully monitor the reaction to favor the formation of the Δ⁵ double bond.
-
Quench the reaction and purify the product by chromatography.
Visualizations
Caption: Proposed synthetic workflow for this compound from ergosterol.
Caption: Troubleshooting logic for addressing low reaction yields.
Technical Support Center: Stabilizing 6-Dehydrocerevisterol in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing 6-Dehydrocerevisterol in solution during experimental procedures.
FAQs: Quick Answers to Common Questions
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary degradation pathway for this compound, like other sterols, is oxidation. The presence of double bonds in its structure makes it susceptible to attack by oxygen, which can be accelerated by factors such as heat, light, and the presence of metal ions.
Q2: What are the general recommendations for storing a this compound solution?
A2: To minimize degradation, this compound solutions should be stored at low temperatures (e.g., -20°C or -80°C), protected from light by using amber vials or wrapping containers in aluminum foil, and under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen.
Q3: Which solvents are recommended for dissolving this compound?
A3: this compound is a lipophilic molecule. Common solvents for dissolving sterols include ethanol, methanol (B129727), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724). The choice of solvent may impact stability, and it is advisable to prepare fresh solutions or conduct a preliminary stability study in the selected solvent. For in vitro studies, methanol and acetonitrile are often suitable choices for introducing substances to cytochrome P-450 incubations.[1][2]
Q4: Should I use antioxidants to stabilize my this compound solution?
A4: Yes, the use of antioxidants is highly recommended. Common choices for lipid-soluble compounds include butylated hydroxytoluene (BHT) and α-tocopherol (a form of Vitamin E). These compounds can scavenge free radicals and inhibit the oxidation cascade.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a robust method for monitoring the degradation of this compound. A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification of sterol oxidation products.[3]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Problem 1: Rapid Loss of Compound Purity in Solution
Symptoms:
-
A significant decrease in the peak area of this compound in HPLC analysis over a short period.
-
Appearance of new, unidentified peaks in the chromatogram.
Possible Causes & Solutions:
| Cause | Solution |
| Oxidation | Purge the solvent with an inert gas (nitrogen or argon) before dissolving the compound. Store the solution under an inert atmosphere. Add an antioxidant like BHT or α-tocopherol to the solution. |
| Photodegradation | Protect the solution from light at all times by using amber vials or by wrapping the container in aluminum foil. |
| Thermal Degradation | Store the solution at the lowest practical temperature. For short-term storage, 2-8°C may be sufficient, but for long-term storage, -20°C or -80°C is recommended. |
| Incompatible Solvent | Ensure the solvent is of high purity and free of peroxides. Consider testing the stability of this compound in different solvents to identify the most suitable one for your application. |
Problem 2: Inconsistent Results Between Experiments
Symptoms:
-
Poor reproducibility of analytical results.
-
Variable biological activity observed in assays.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Solution Preparation | Standardize the solution preparation protocol. Ensure that the solvent is always deoxygenated and that antioxidants are added at the same concentration each time. |
| Variable Storage Conditions | Maintain consistent storage conditions (temperature, light exposure) for all batches of the solution. Avoid repeated freeze-thaw cycles. |
| Solution Age | Prepare fresh solutions for each experiment whenever possible. If solutions must be stored, establish a maximum storage duration based on stability data. |
Problem 3: Issues with HPLC Analysis
Symptoms:
-
Peak tailing, peak fronting, or broad peaks for this compound.
-
Shifting retention times.
-
Ghost peaks in the chromatogram.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Peak Shape | Ensure the sample is fully dissolved in the mobile phase. If using a different solvent for the sample, it should be weaker than the mobile phase.[4] Check for column contamination and consider using a guard column. |
| Retention Time Drift | Ensure the mobile phase composition is consistent and the column is properly equilibrated.[4] Use a column oven to maintain a constant temperature. |
| Ghost Peaks | Run a blank gradient to check for contamination in the mobile phase or HPLC system. Ensure proper cleaning of the injector and column between runs.[5] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stabilized this compound Solution
This protocol provides a general guideline for preparing a stock solution of this compound with enhanced stability.
Materials:
-
This compound solid
-
High-purity solvent (e.g., ethanol, methanol, DMSO)
-
Antioxidant (e.g., BHT or α-tocopherol)
-
Inert gas (nitrogen or argon)
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Weigh the desired amount of this compound in a clean, dry amber vial.
-
Add the desired volume of solvent to the vial.
-
If using an antioxidant, add it to the solution at a final concentration of 0.01-0.1% (w/v).
-
Gently sonicate or vortex the vial until the solid is completely dissolved.
-
Purge the headspace of the vial with a gentle stream of inert gas for 1-2 minutes.
-
Immediately cap the vial tightly.
-
Store the solution at the appropriate temperature, protected from light.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound, as recommended by ICH guidelines.[6]
Objective: To evaluate the intrinsic stability of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 80°C for 48 hours.
-
Photodegradation: Solution exposed to light (e.g., 1.2 million lux hours and 200 watt hours/square meter).
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
For each stress condition, transfer an aliquot of the stock solution to a separate vial.
-
Apply the stress conditions as described above. Include a control sample stored under normal conditions.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all samples by a validated stability-indicating HPLC-UV/MS method to quantify the remaining this compound and identify degradation products.
Data Presentation
Table 1: Hypothetical Stability of this compound under Different Storage Conditions
| Storage Condition | Solvent | Antioxidant | Purity after 1 week (%) | Purity after 4 weeks (%) |
| Room Temperature, Light | Ethanol | None | 85 | 65 |
| Room Temperature, Dark | Ethanol | None | 92 | 80 |
| 4°C, Dark | Ethanol | None | 98 | 95 |
| -20°C, Dark | Ethanol | None | >99 | 98 |
| -20°C, Dark | Ethanol | 0.1% BHT | >99 | >99 |
Table 2: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (m/z) |
| 0.1 M HCl, 60°C, 24h | 15 | 2 | 412.3 |
| 0.1 M NaOH, 60°C, 24h | 45 | 4 | 394.3 |
| 3% H₂O₂, RT, 24h | 60 | 5 | 444.3 (likely an epoxide) |
| 80°C, 48h (solid) | 5 | 1 | 426.3 |
| Photolysis | 30 | 3 | 428.3 (isomer) |
Visualizations
References
- 1. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ijsdr.org [ijsdr.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Solubility of 6-Dehydrocerevisterol
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low solubility of 6-Dehydrocerevisterol in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to help you achieve successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in aqueous solutions?
A1: this compound is a hydrophobic sterol, and its precipitation in aqueous solutions is primarily due to its low water solubility. Key causes include:
-
Exceeding Solubility Limit: The concentration of this compound surpasses its intrinsic solubility in the aqueous medium.
-
Solvent Polarity Changes: A common issue known as "solvent-shifting precipitation" occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer. The drastic change in solvent polarity causes the compound to "crash out" of the solution.
-
Temperature Fluctuations: The solubility of many compounds is temperature-dependent. Adding the compound to cold media can decrease its solubility. Always use pre-warmed (37°C) media for dilutions.[1]
-
pH Shifts: Changes in the pH of the solution can alter the ionization state of a compound, affecting its solubility.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds like this compound for biological research.[2] While other organic solvents such as ethanol (B145695), methanol, and acetone (B3395972) can also dissolve sterols, DMSO is generally preferred for its miscibility with aqueous media and its established use in cell culture.[3][4]
Q3: How can I prevent this compound from precipitating when I add it to my cell culture medium?
A3: To prevent precipitation upon dilution, a careful, stepwise dilution protocol is essential. Avoid adding the DMSO stock directly to a large volume of medium. Instead, pre-dilute the stock in a small volume of serum-containing medium or buffer while vortexing. This facilitates the binding of this compound to proteins like albumin, which can help keep it in solution.[1] It is also crucial to keep the final DMSO concentration in your in vitro assay as low as possible, generally below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced toxicity.[5][6]
Q4: Are there alternative methods to improve the aqueous solubility of this compound besides using DMSO?
A4: Yes, several formulation strategies can significantly enhance the aqueous solubility of poorly soluble sterols:
-
Cyclodextrin (B1172386) Inclusion Complexation: Cyclodextrins, particularly modified ones like hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic this compound molecule, forming a water-soluble inclusion complex.[7][8]
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems such as microemulsions or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and bioavailability.[9]
-
Particle Size Reduction: Decreasing the particle size of this compound through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can enhance the dissolution rate.[10][11]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound in Cell Culture Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[1] |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[5] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[1] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[1] |
| Media Composition | Components in the cell culture medium, such as salts and buffers, can decrease the solubility of hydrophobic compounds.[6] | Test the solubility of this compound in different media formulations. The presence of serum can sometimes aid solubility through protein binding.[6] |
Issue 2: Compound Precipitates Over Time During Incubation
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | The initial solution may be supersaturated and thermodynamically unstable, leading to crystallization and precipitation over time. | Consider using a formulation approach like cyclodextrin complexation or a lipid-based system to create a more stable solution. |
| Evaporation of Media | Evaporation from culture plates during long-term incubation can increase the compound concentration, leading to precipitation. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
Data Presentation: Solubility of Structurally Similar Sterols
Since specific solubility data for this compound is limited, the following tables provide solubility information for structurally related and commonly studied phytosterols, which can serve as a useful reference.
Table 1: Qualitative Solubility of Phytosterols in Common Organic Solvents [3]
| Solvent | Relative Solubility |
| Ethyl Acetate | Highest |
| Acetone | High |
| Ethanol | Moderate |
| n-Hexane | Moderate |
| Methanol | Low |
| Water | Practically Insoluble |
Table 2: Quantitative Solubility of β-Sitosterol in Various Organic Solvents at Different Temperatures ( g/100g solvent)
Data for β-sitosterol, a structurally similar phytosterol, is presented here as a proxy.
| Temperature (°C) | Methanol | Ethanol | Acetone | Ethyl Acetate | n-Hexane |
| 5 | 0.04 | 0.12 | 0.45 | 0.85 | 0.08 |
| 20 | 0.09 | 0.25 | 0.98 | 1.85 | 0.15 |
| 40 | 0.22 | 0.60 | 2.30 | 4.20 | 0.35 |
| 60 | 0.50 | 1.35 | 5.10 | 9.50 | 0.75 |
Note: These values are approximate and gathered from various sources for β-sitosterol. Actual solubility of this compound may vary.
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes a general method for enhancing the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Freeze-dryer (optional)
-
0.22 µm syringe filter
Procedure:
-
Dissolve this compound: Dissolve a known amount of this compound in a minimal amount of ethanol.
-
Prepare HP-β-CD Solution: In a separate flask, dissolve HP-β-CD in deionized water with stirring. A molar ratio of 1:2 to 1:4 (this compound:HP-β-CD) is a good starting point.
-
Complexation: Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while stirring vigorously.
-
Incubation: Continue stirring the mixture at a slightly elevated temperature (e.g., 40-50°C) for several hours (e.g., 4-12 hours) to facilitate complex formation.
-
Solvent Removal: Remove the ethanol using a rotary evaporator.
-
Lyophilization (Optional): For a solid, water-soluble powder, freeze-dry the resulting aqueous solution.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.
Protocol 2: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
This protocol provides a basic method for creating a SEDDS formulation for this compound.
Materials:
-
This compound
-
Oil (e.g., Labrafac™ PG, Maisine® CC)
-
Surfactant (e.g., Tween® 80, Cremophor® EL)
-
Co-solvent (e.g., Transcutol® HP, Propylene Glycol)
-
Vortex mixer
-
Water bath
Procedure:
-
Screening for Solubilizing Excipients: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best combination.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.
-
Add the pre-weighed this compound to the mixture.
-
Heat the mixture in a water bath (e.g., 40°C) to facilitate dissolution.
-
Vortex the mixture until a clear, homogenous solution is obtained.
-
-
Self-Emulsification Test:
-
Add a small amount of the formulation (e.g., 100 µL) to a larger volume of deionized water (e.g., 100 mL) with gentle stirring.
-
Observe the formation of a fine emulsion, which indicates a successful SEDDS formulation.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a Novel Dehydroergosterol Enhancing Microglial Anti-Inflammatory Activity in a Dairy Product Fermented with Penicillium candidum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. uspnf.com [uspnf.com]
minimizing degradation of 6-Dehydrocerevisterol during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 6-Dehydrocerevisterol during analysis.
Frequently Asked Questions (FAQs)
Q1: What makes this compound prone to degradation?
A1: this compound possesses a conjugated double bond system, which makes it highly susceptible to oxidation, isomerization, and other degradation pathways. Factors such as exposure to light, heat, oxygen, and harsh chemical conditions (e.g., strong acids or bases) can significantly compromise the integrity of the molecule during sample preparation and analysis. Compounds with conjugated double bonds can be inherently unstable and reactive.[1][2][3]
Q2: What are the primary degradation products I should be aware of?
A2: While specific degradation products for this compound are not extensively documented in the provided search results, analogous compounds like 7-dehydrocholesterol (B119134) and other sterols with double bonds are known to form various oxidation products. These can include hydroxylated, ketonated, and epoxidized derivatives.[4][5] It is crucial to consider the potential for the formation of such artifacts during your analytical workflow.
Q3: Should I use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound?
A3: Both techniques can be employed, but each has its considerations for an unstable molecule like this compound.
-
LC-MS: This is often the preferred method as it avoids the high temperatures of a GC inlet, which can cause thermal degradation of underivatized sterols.[6][7] Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are suitable ionization techniques.[6][7]
-
GC-MS: This technique can provide excellent separation and structural information. However, it is critical to derivatize this compound to increase its volatility and thermal stability.[8][9][10] Trimethylsilyl (TMS) ether derivatization is a common approach for sterols.[8][9][10]
Q4: What is derivatization and why is it important for analyzing this compound?
A4: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For this compound, derivatization serves two main purposes:
-
Stabilization: It can protect the reactive functional groups, particularly the conjugated double bond system, from degradation during analysis. A notable example for a similar compound, 7-dehydrocholesterol, is the use of 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) which reacts via a Diels-Alder cycloaddition to stabilize the diene system for LC-MS analysis.[11]
-
Improved Chromatographic and Detection Characteristics: For GC-MS, derivatization (e.g., to form TMS ethers) increases volatility and reduces peak tailing.[9] For LC-MS, derivatization can improve ionization efficiency and detection sensitivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Degradation during sample extraction and preparation. | - Minimize exposure to light by using amber vials and covering samples with aluminum foil.[12] - Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Avoid high temperatures during extraction and solvent evaporation. Use a gentle stream of nitrogen for evaporation. - If saponification is necessary, use milder conditions (e.g., lower temperature and shorter duration) to reduce degradation. |
| Inefficient extraction from the sample matrix. | - Optimize the extraction solvent. Chloroform:methanol mixtures have been shown to be effective for ergosterol (B1671047) extraction.[13] - For complex matrices, consider solid-phase extraction (SPE) for sample cleanup and enrichment.[14] | |
| Presence of unexpected peaks in the chromatogram | Formation of degradation products or artifacts. | - Implement the stabilization measures mentioned above (protection from light, heat, and oxygen). - Use derivatization (e.g., with PTAD for LC-MS or TMS for GC-MS) to protect the molecule.[11] - Include a control sample (a pure standard of this compound) that undergoes the entire sample preparation process to identify artifacts. |
| Poor peak shape and reproducibility in GC-MS | Thermal degradation in the GC inlet or on the column. | - Ensure complete derivatization to the TMS ether.[9] - Use a deactivated inlet liner and a high-quality, low-bleed GC column. - Optimize the injection temperature to the lowest possible value that still allows for efficient volatilization. |
| Low sensitivity in LC-MS analysis | Poor ionization efficiency. | - Optimize the mobile phase composition and additives (e.g., formic acid or ammonium (B1175870) acetate) to enhance ionization.[6] - Consider derivatization with a reagent that improves ionization, such as PTAD.[11] - Use an appropriate ionization source; APCI has shown good sensitivity for sterols.[6][14] |
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Matrix
This protocol is adapted from methods used for ergosterol extraction.[13]
-
Sample Homogenization: Weigh the fungal biomass and homogenize it in a suitable solvent such as a 2:1 chloroform:methanol mixture.
-
Extraction: Sonicate the sample for 30 minutes at a controlled temperature (e.g., 50°C) in a sealed tube.
-
Incubation: Allow the sample to incubate at room temperature for an extended period (e.g., 18 hours) to ensure complete extraction.
-
Final Extraction and Separation: Sonicate the sample again for 20 minutes and then centrifuge to separate the extract from the solid residue.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas at a low temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., acetonitrile (B52724) or the initial mobile phase for LC-MS).
Protocol 2: Derivatization of this compound with PTAD for LC-MS Analysis
This protocol is based on a highly sensitive method developed for 7-dehydrocholesterol.[11]
-
Sample Preparation: To the dried extract containing this compound, add an internal standard (ideally, a stable isotope-labeled version of this compound).
-
Derivatization Reaction: Add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in a suitable solvent (e.g., acetonitrile). The reaction is typically fast and can proceed at room temperature.
-
Quenching: If necessary, quench any excess PTAD with a suitable reagent.
-
Analysis: Directly inject the derivatized sample into the LC-MS system.
Protocol 3: TMS Derivatization for GC-MS Analysis
This is a general procedure for the silylation of sterols.[9][10]
-
Sample Preparation: Ensure the sample extract is completely dry, as moisture will interfere with the derivatization reaction.
-
Derivatization Reagent: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample.
-
Reaction: Heat the sample at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization of the hydroxyl groups.
-
Analysis: After cooling, the sample can be directly injected into the GC-MS. Alternatively, the reagent can be evaporated under nitrogen and the sample reconstituted in a suitable solvent like hexane.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationships in minimizing this compound degradation.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Oxidation of 7-dehydrocholesterol and desmosterol by human cytochrome P450 46A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diagnostic Fragmentations of Animal and Fungal Sterols/Stanols Obtained by APCI–Tandem Mass Spectrometry: A Route Towards Unknown Free Sterol Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
- 8. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
- 10. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 6-Dehydrocerevisterol by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 6-Dehydrocerevisterol using Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides
This section addresses common issues encountered during the GC-MS analysis of this compound.
Issue 1: No or Very Low Peak for this compound
| Potential Cause | Recommended Solution |
| Incomplete Extraction | Ensure complete cell lysis and sufficient extraction solvent volume. Consider optimizing the saponification step to efficiently release sterols from esters.[1][2][3] |
| Incomplete Derivatization | Ensure the sample is completely dry before adding the derivatization reagent (e.g., BSTFA with 1% TMCS), as moisture will deactivate it. Optimize derivatization time and temperature (e.g., 60-70°C for 1-3 hours).[4][5] |
| Degradation of Analyte | Avoid prolonged exposure to high temperatures and strong acids/bases. Analyze derivatized samples within a few days as TMS-ethers can hydrolyze over time.[4] |
| GC Inlet Issues | Check for leaks in the injector. Ensure the injector temperature is appropriate for the volatilization of the derivatized sterol. |
| Column Issues | Verify the column is properly installed and not broken. Use a column with appropriate polarity for sterol analysis. |
Issue 2: Peak Tailing or Broadening
| Potential Cause | Recommended Solution |
| Active Sites in the GC System | Use a deactivated inlet liner and column. Regularly replace the septum and liner to prevent the accumulation of non-volatile residues. |
| Incomplete Derivatization | Incomplete silylation can lead to the presence of polar hydroxyl groups, causing peak tailing. Re-optimize the derivatization procedure.[4][5] |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate GC Conditions | Optimize the oven temperature program, including the initial temperature and ramp rate. A slower ramp rate can improve peak shape. |
Issue 3: Co-elution with Other Sterols
| Potential Cause | Recommended Solution |
| Insufficient Chromatographic Resolution | Modify the GC oven temperature program. A slower temperature ramp can improve separation. |
| Column Choice | Consider using a longer column or a column with a different stationary phase to enhance separation. |
| Mass Spectrometry Deconvolution | Utilize the mass spectrometer's ability to distinguish compounds by their mass-to-charge ratio (m/z). Operate in Selected Ion Monitoring (SIM) mode, monitoring for unique fragment ions of this compound-TMS. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for this compound analysis by GC-MS?
A1: this compound, like other sterols, has low volatility and contains a polar hydroxyl group. Derivatization, typically silylation to form a trimethylsilyl (B98337) (TMS) ether, is crucial to increase its volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.[4]
Q2: What are the characteristic mass fragments for the TMS derivative of this compound?
Q3: What internal standard is recommended for the quantification of this compound?
A3: A suitable internal standard should be structurally similar to the analyte but not present in the sample. For sterol analysis, common internal standards include 5α-cholestane, epicoprostanol, and dihydrocholesterol.[4] The choice of internal standard should be validated for your specific sample matrix.
Q4: How can I prepare a calibration curve for absolute quantification?
A4: Prepare a series of standard solutions of this compound of known concentrations. Add a constant amount of the chosen internal standard to each standard solution and to your samples. Derivatize the standards and samples under the same conditions. Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
Experimental Protocols
Protocol 1: Saponification and Extraction of this compound from Fungal Biomass
-
Sample Preparation: Weigh 50-100 mg of lyophilized fungal biomass into a glass tube with a Teflon-lined screw cap.
-
Internal Standard Addition: Add a known amount of internal standard (e.g., 5α-cholestane) to each sample.
-
Saponification: Add 2 mL of 2 M ethanolic potassium hydroxide (B78521) (KOH). Cap the tubes tightly and heat at 80°C for 1 hour.[2]
-
Extraction: After cooling to room temperature, add 1 mL of deionized water and 2 mL of n-hexane. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Collection of Organic Layer: Carefully transfer the upper hexane (B92381) layer to a new glass tube.
-
Re-extraction: Repeat the extraction (steps 4-6) two more times, combining the hexane layers.
-
Washing: Wash the combined hexane extract with 2 mL of deionized water by vortexing and centrifuging as before. Discard the aqueous layer.
-
Drying: Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried residue contains the unsaponifiable lipids, including this compound.
Protocol 2: Derivatization of this compound with BSTFA
-
Reagent Preparation: Prepare the derivatization reagent by mixing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Reaction: Add 100 µL of the BSTFA + 1% TMCS reagent and 50 µL of pyridine (B92270) to the dried lipid extract.[4]
-
Incubation: Cap the vial tightly and heat at 60-70°C for 1-3 hours.[5]
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis. The sample can be injected directly or diluted with an appropriate solvent (e.g., hexane) if necessary.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting workflow for GC-MS analysis.
Caption: Simplified Ergosterol Biosynthesis Pathway highlighting this compound.
References
- 1. Determination of ergosterol as a measure of fungal growth using Si 60 HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US2865934A - Extraction of ergosterol and ergosterol-like sterols from yeast and analogous products - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. aocs.org [aocs.org]
- 5. researchgate.net [researchgate.net]
- 6. 7-Dehydrocholesterin, TMS derivative [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Reaction Conditions for 6-Dehydrocerevisterol Modification: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the chemical modification of 6-Dehydrocerevisterol. The information is presented in a question-and-answer format to offer direct and actionable solutions for common experimental challenges.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product in Side-Chain Modification
Question: We are attempting to modify the side chain of this compound, but the reaction yield is consistently low. What are the potential causes and solutions?
Answer: Low yields in side-chain modifications of sterols like this compound can stem from several factors. Here's a breakdown of common issues and troubleshooting strategies:
-
Steric Hindrance: The bulky tetracyclic core of the sterol can sterically hinder access to the side chain.
-
Solution: Consider using smaller, more reactive reagents. If applicable, employing a catalyst with a smaller ligand sphere may improve accessibility. It may also be beneficial to use a two-step approach where a smaller functional group is first introduced, followed by a second reaction to build the desired moiety.
-
-
Poor Solubility: this compound and its derivatives often have limited solubility in common organic solvents.
-
Solution: A solvent screen is highly recommended to find an optimal reaction medium. Dichloromethane (B109758), chloroform, and tetrahydrofuran (B95107) (THF) are common starting points. For some reactions, a co-solvent system might be necessary to ensure all reactants remain in solution.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or lead to degradation at higher temperatures.
-
Solution: Perform small-scale experiments at a range of temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C) to determine the optimal condition. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify the point of maximum product formation and minimal byproduct accumulation.
-
-
Moisture and Air Sensitivity: Some reactions, particularly those involving organometallic reagents or strong bases, are sensitive to moisture and atmospheric oxygen.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Table 1: Troubleshooting Low Yields in Side-Chain Modification
| Potential Cause | Recommended Action | Monitoring Technique |
| Steric Hindrance | Use smaller reagents; employ a two-step synthetic route. | TLC, LC-MS |
| Poor Solubility | Perform a solvent screen (e.g., DCM, THF, Chloroform). | Visual inspection, TLC |
| Suboptimal Temperature | Conduct temperature optimization studies. | TLC, LC-MS |
| Moisture/Air Sensitivity | Use anhydrous solvents and an inert atmosphere. | Reaction color change, TLC |
Issue 2: Unwanted Reactions at the 5,7-Diene System
Question: During our modification attempts, we are observing byproducts that suggest reactions have occurred at the 5,7-diene system of the B-ring. How can we prevent this?
Answer: The conjugated 5,7-diene system in this compound is susceptible to oxidation and photochemical reactions. Protecting this functionality or carefully selecting reaction conditions is crucial.
-
Photochemical Degradation: Exposure to UV light can induce photochemical reactions, such as electrocyclic ring-opening, leading to the formation of vitamin D-like compounds.
-
Solution: Protect the reaction vessel from light by wrapping it in aluminum foil. Use a laboratory space with minimal UV light exposure.
-
-
Oxidation: The diene is prone to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or certain catalysts.
-
Solution: Degas solvents before use and maintain an inert atmosphere (nitrogen or argon) throughout the reaction. Avoid oxidizing agents unless they are a desired part of the reaction scheme.
-
-
Acid Sensitivity: Strong acidic conditions can lead to rearrangement or degradation of the diene system.
-
Solution: If acidic conditions are required, use the mildest acid possible and keep the reaction temperature low. Consider using a non-acidic catalyst if an alternative is available.
-
Logical Workflow for Preventing Unwanted Diene Reactions
Caption: Troubleshooting workflow for modifying this compound.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for purifying this compound and its derivatives?
A1: Purification is typically achieved through column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or acetone), is generally effective. Due to the UV-active diene system, fractions can be monitored by TLC with UV visualization. For closely related isomers, reverse-phase HPLC may be necessary for separation.
Q2: How can I confirm the structure of my modified this compound product?
A2: A combination of spectroscopic techniques is essential for structural confirmation:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR will provide information about the overall structure and the success of the modification. 2D NMR techniques like COSY, HSQC, and HMBC can be used to confirm connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence or absence of key functional groups (e.g., hydroxyl, carbonyl).
-
UV-Vis Spectroscopy: The UV spectrum should be checked to ensure the 5,7-diene system is intact, if that is the desired outcome.
Q3: What are the typical storage conditions for this compound to prevent degradation?
A3: this compound should be stored as a solid in a tightly sealed container, protected from light, at low temperatures (ideally -20 °C or below). It is also advisable to store it under an inert atmosphere (argon or nitrogen) to minimize oxidation.
Experimental Protocols
Protocol 1: General Procedure for Side-Chain Epoxidation of an Ergosterol-Type Side Chain
This protocol is adapted from methodologies used for related sterols and should be optimized for this compound.
-
Dissolution: Dissolve the this compound derivative (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask wrapped in aluminum foil.
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) in DCM to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Signaling Pathway Visualization
The ergosterol (B1671047) biosynthesis pathway, from which this compound is derived, is a key target for antifungal drugs. Understanding this pathway can provide context for the importance of developing novel derivatives.
Caption: Simplified ergosterol biosynthesis pathway leading to this compound.
Technical Support Center: Purification of 6-Dehydrocerevisterol Isomers
Welcome to the technical support center for the purification of 6-Dehydrocerevisterol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these complex sterols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common isomers?
A1: this compound is a steroid found in various fungi, notably Ganoderma lucidum. It is an important precursor or intermediate in the biosynthesis of other sterols. A common and structurally similar compound also isolated from Ganoderma lucidum is 5,6-dehydroergosterol, which may be an isomer or a closely related derivative.[1] The primary challenge in its purification lies in the separation of these and other closely related isomers which often co-elute during chromatographic separation due to their similar physicochemical properties.
Q2: Why is the separation of this compound isomers so challenging?
A2: The difficulty in separating this compound isomers stems from their structural similarities. Isomers have the same molecular weight and similar functional groups, leading to very close retention times in both normal-phase and reversed-phase chromatography. Their similar solubility profiles also make separation by crystallization challenging.
Q3: What are the primary analytical techniques used for the separation of this compound and its isomers?
A3: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is often used for preparative scale purification, while GC-MS is a powerful tool for analytical separation and identification, especially when coupled with derivatization techniques.
Q4: What is derivatization and how can it help in the separation of sterol isomers?
A4: Derivatization is the process of chemically modifying a compound to enhance its analytical properties. For sterol isomers, silylation (e.g., using BSTFA to form trimethylsilyl (B98337) ethers) or acetylation can improve volatility and chromatographic resolution in GC-MS analysis.[2][3][4] This allows for better separation and more distinct mass fragmentation patterns, aiding in isomer identification.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of Isomers
Problem: My HPLC or GC chromatogram shows co-eluting or poorly resolved peaks for what I believe are this compound isomers.
| Possible Cause | Suggested Solution |
| Inadequate Column Chemistry | For HPLC, consider a column with a different stationary phase. A pentafluorophenyl (PFP) column can offer different selectivity for sterols compared to a standard C18 column. For GC, a more polar stationary phase may improve separation. |
| Suboptimal Mobile Phase/Gradient (HPLC) | Adjust the solvent gradient. A shallower, more gradual gradient can often improve the separation of closely related compounds. Experiment with different solvent mixtures (e.g., acetonitrile (B52724)/water, methanol (B129727)/water) to alter selectivity. |
| Incorrect Temperature (GC/HPLC) | Optimize the column temperature. In GC, a lower starting temperature and a slower ramp rate can improve separation. In HPLC, changing the temperature can affect the viscosity of the mobile phase and interactions with the stationary phase, thus altering selectivity. |
| Isomers are Too Similar for Direct Analysis | Employ derivatization before GC-MS analysis. Silylation or acetylation can increase the volatility and differences in chromatographic behavior between isomers. |
| Complex Sample Matrix | Utilize a multi-step purification protocol. Consider a preliminary separation using techniques like Solid Phase Extraction (SPE) to remove interfering compounds before high-resolution chromatography. |
Issue 2: Difficulty in Isomer Identification
Problem: I have separated several peaks, but I am unable to definitively identify which is this compound and which are its isomers.
| Possible Cause | Suggested Solution |
| Similar Mass Spectra | Isomers often produce very similar mass spectra. Compare the fragmentation patterns of your separated peaks with known standards if available. Derivatization can sometimes lead to more unique fragmentation patterns that can aid in identification. |
| Lack of Reference Standards | The most reliable method for isomer identification is to compare the retention time and mass spectrum of the unknown peak to those of authentic reference standards analyzed under the same conditions. |
| Insufficient Data for Structural Elucidation | If reference standards are unavailable, consider using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy on the purified fractions to determine the precise structure of each isomer. |
Experimental Protocols
Protocol 1: General Extraction of Sterols from Fungal Material
This protocol is a general guideline for the extraction of sterols from fungal biomass, such as Ganoderma lucidum.
-
Sample Preparation: Dry the fungal material (e.g., fruiting bodies or spores) and grind it into a fine powder.
-
Soxhlet Extraction: Perform a Soxhlet extraction of the powdered material with a suitable solvent like isopropanol (B130326) or methanol for 24 hours to obtain a crude extract.[1]
-
Saponification: To hydrolyze sterol esters and release free sterols, the crude extract can be saponified by refluxing with an alcoholic potassium hydroxide (B78521) solution.
-
Liquid-Liquid Extraction: After saponification, partition the mixture between an organic solvent (e.g., n-hexane or diethyl ether) and water. The sterols will be in the organic layer.
-
Washing and Drying: Wash the organic layer with water to remove residual alkali and then dry it over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under reduced pressure to obtain the crude sterol extract.
Protocol 2: HPLC Separation of Sterol Isomers (Adapted from Lanosterol Separation)
This protocol is adapted from methods used for separating structurally similar sterols and can be a starting point for optimizing the separation of this compound isomers.[5][6][7]
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 3.5 µm) or similar high-resolution reversed-phase column.
-
Mobile Phase: Isocratic elution with 95% methanol in water. For more complex mixtures, a gradient of methanol and water or acetonitrile and water may be necessary.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the crude sterol extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Protocol 3: GC-MS Analysis of Sterol Isomers with Derivatization
This protocol provides a general workflow for the analysis of sterol isomers using GC-MS after derivatization.[2][3][4]
-
Derivatization (Silylation):
-
Take a dried aliquot of the purified sterol fraction.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.
-
Heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A low-polarity column such as a DB-5MS or equivalent.
-
Carrier Gas: Helium.
-
Oven Program: Start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 5°C/min).
-
Injector Temperature: 250°C.
-
MS Detector: Operate in full scan mode to collect mass spectra for identification.
-
Quantitative Data Summary
The following tables provide example data from the separation of closely related sterol isomers, which can serve as a reference for what to expect during the purification of this compound isomers.
Table 1: Example HPLC Retention Times for Sterol Standards [7]
| Compound | Retention Time (min) |
| Cholesterol | ~12.5 |
| Lanosterol | ~14.0 |
| Dihydrolanosterol | ~15.5 |
Note: These are example retention times and will vary depending on the exact HPLC system and conditions.
Table 2: Purity of Sterols Achieved by Preparative Chromatography [5][6]
| Compound | Initial Purity (%) | Purity after Purification (%) |
| Lanosterol | 66.97 | >99 |
| Dihydrolanosterol | 28.27 | >95 |
| Cholesterol | 25.73 (in crude extract) | >91 |
Mandatory Visualizations
Ergosterol (B1671047) Biosynthesis Pathway
The following diagram illustrates the key steps in the ergosterol biosynthesis pathway in fungi. This compound and its isomers are intermediates or byproducts of this pathway. Understanding this pathway can provide context for the presence of various sterol isomers in fungal extracts.
Caption: Simplified Ergosterol Biosynthesis Pathway in Fungi.
Experimental Workflow for Isomer Purification and Identification
The following diagram outlines a logical workflow for the purification and identification of this compound isomers from a crude fungal extract.
Caption: Workflow for Isomer Purification and Identification.
References
- 1. Identification of Biologically Active Ganoderma lucidum Compounds and Synthesis of Improved Derivatives That Confer Anti-cancer Activities in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation and purification of lanosterol, dihydrolanosterol, and cholesterol from lanolin by high-performance counter-current chromatography dual-mode elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 6-Dehydrocerevisterol Resolution in Chromatography
Welcome to the technical support center for improving the chromatographic resolution of 6-Dehydrocerevisterol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their separation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor resolution of this compound in reverse-phase HPLC?
Poor resolution in reverse-phase HPLC is often due to a combination of factors including:
-
Inappropriate Mobile Phase Composition: The polarity of the mobile phase may not be optimal for separating this compound from other closely related sterols.
-
Poor Peak Shape: Peak tailing or fronting can lead to overlapping peaks. This can be caused by secondary interactions with the stationary phase, column overload, or a mismatch between the sample solvent and the mobile phase.
-
Low Column Efficiency: An old or poorly packed column will have a lower number of theoretical plates, resulting in broader peaks and decreased resolution.
-
Co-elution with Isomers: this compound may have structurally similar isomers present in the sample that are difficult to separate under standard conditions.
Q2: When should I consider using normal-phase HPLC for this compound analysis?
Normal-phase HPLC can be a valuable alternative to reverse-phase, particularly when encountering solubility issues. Sterols, including this compound, can have low solubility in the highly aqueous mobile phases often used in reverse-phase chromatography. This can lead to poor peak shape and low recovery. Normal-phase HPLC, which utilizes non-polar mobile phases, can circumvent these solubility problems.
Q3: Can derivatization improve the separation of this compound?
While not always necessary, derivatization can be employed to improve both detection and separation. For sterols lacking a strong chromophore, derivatization can enhance UV absorbance. From a separation perspective, creating derivatives can alter the polarity and structural properties of the sterol, potentially increasing the selectivity between this compound and interfering compounds.
Q4: What is argentation chromatography, and can it be used for this compound?
Argentation chromatography is a technique that utilizes the interaction between silver ions and unsaturated compounds. The silver ions are incorporated into the stationary phase (often silica (B1680970) gel) and form reversible complexes with the double bonds of analytes. This technique is particularly useful for separating compounds with the same number of double bonds but different configurations or locations, which is often the case with sterol isomers. Given that this compound is an unsaturated sterol, argentation chromatography could be a powerful tool to resolve it from other closely related sterols.[1][2][3]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
dot
Caption: Troubleshooting workflow for poor peak shape.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Overload | Inject a dilution of your sample. | If peak shape improves, the original sample was too concentrated. |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase if possible. | Improved peak shape indicates the original solvent was too strong. |
| Secondary Silanol Interactions | Add a small amount of a competing agent like trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%). | Tailing of basic compounds should be reduced. |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. | A new column should provide symmetrical peaks if the old one was the issue. |
Issue 2: Inadequate Resolution Between this compound and an Impurity
dot
Caption: Logic diagram for improving chromatographic resolution.
| Parameter to Optimize | Action | Rationale |
| Selectivity (α) | Change the organic modifier in the mobile phase (e.g., from acetonitrile (B52724) to methanol). | Different solvents can alter the interactions between the analytes and the stationary phase, changing the relative retention times. |
| Change the stationary phase (e.g., from C18 to a Phenyl or Cyano column). | Different stationary phase chemistries offer different separation mechanisms. | |
| Efficiency (N) | Use a column with a smaller particle size (e.g., 5 µm to 3 µm). | Smaller particles lead to sharper peaks and better resolution. Be aware of increased backpressure. |
| Increase the column length. | A longer column provides more theoretical plates, enhancing separation. This will also increase analysis time. | |
| Retention Factor (k') | Adjust the strength of the mobile phase. For reverse-phase, increasing the aqueous portion will increase retention. | Optimizing the retention factor (ideally between 2 and 10) allows more time for separation to occur. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC for Ergosterol (a this compound Analogue)
This method is adapted from a validated procedure for the analysis of ergosterol, which is structurally very similar to this compound.[4]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: 100% Methanol (Isocratic).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in methanol.
Protocol 2: Normal-Phase HPLC for Sterol Separation
This protocol provides a general framework for normal-phase separation of sterols.
-
Instrumentation: HPLC with UV or Evaporative Light Scattering Detector (ELSD).
-
Column: Silica or Amino-propyl bonded phase, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a slightly more polar modifier like isopropanol (B130326) or ethanol. A good starting point is Hexane:Isopropanol (99:1 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at a low wavelength (e.g., 205-210 nm) if the sterol has some absorbance, or ELSD for universal detection.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a solvent of similar polarity.
Quantitative Data Summary
The following tables summarize typical parameters for the chromatographic separation of sterols and related compounds.
Table 1: Reverse-Phase HPLC Parameters for Sterol-Related Compounds
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Ergosterol | C18 (5 µm, 4.6x250 mm) | 100% Methanol | 1.5 | DAD at 280 nm | [4] |
| Ergosterol | C18 (5 µm, 4.6x250 mm) | Methanol:Acetonitrile (80:20 v/v) | 1.0 | UV at 254 nm | [5] |
| 6-Gingerol & Thymol | C18 (5 µm, 4.6x250 mm) | Acetonitrile:Water (50:50 v/v) | 1.0 | PDA | [6] |
| Triterpenes | C18 (5 µm, 200 Å) | Gradient of Water (0.1% TFA), ACN (0.1% TFA), and MTBE (0.1% TFA) | 1.0 | UV at 206 nm | [7] |
Table 2: Normal-Phase HPLC Parameters
| Compound Class | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Sterol Acetates | Silver nitrate-impregnated silica | Not specified | Not specified | Not specified | [3] |
Table 3: Argentation Chromatography for Unsaturated Sterols
| Technique | Stationary Phase | Mobile Phase Example | Separation Principle | Reference |
| Argentation TLC | Silica gel with 10% silver nitrate | Varies (e.g., chloroform-based) | Complexation with double bonds | [1] |
| Argentation Column Chromatography | Silver nitrate-impregnated adsorbents | Varies | Differential complexation based on number and position of double bonds | [2] |
References
- 1. scilit.com [scilit.com]
- 2. Separations of lipids by silver ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. innpharmacotherapy.com [innpharmacotherapy.com]
- 7. An improved HPLC method for quantitative determination of six triterpenes in Centella asiatica extracts and commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Structure of Synthetic Sterols: A Comparative Guide Featuring Cerevisterol
This guide will delve into the key analytical methods essential for structural confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Detailed experimental protocols are provided to aid in the replication of these methods for novel synthetic sterols.
Data Presentation: Spectroscopic and Crystallographic Data for Cerevisterol
The following tables summarize the key spectroscopic data for natural Cerevisterol, which serves as a benchmark for the characterization of its synthetic analogue.
Table 1: ¹H NMR Spectroscopic Data for Cerevisterol
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 3.53 | m | |
| 6 | 3.89 | d | 4.5 |
| 7 | 5.16 | d | 5.5 |
| 18 | 0.64 | s | |
| 19 | 1.08 | s | |
| 21 | 1.04 | d | 6.5 |
| 22 | 5.18 | dd | 15.2, 8.5 |
| 23 | 5.28 | dd | 15.2, 8.0 |
| 26 | 0.84 | d | 6.8 |
| 27 | 0.82 | d | 6.8 |
| 28 | 0.92 | d | 6.8 |
Note: Data is typically acquired in CDCl₃ at 400 or 500 MHz. Chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
Table 2: ¹³C NMR Spectroscopic Data for Cerevisterol
| Position | Chemical Shift (δ, ppm) |
| 1 | 37.2 |
| 2 | 31.5 |
| 3 | 71.8 |
| 4 | 42.8 |
| 5 | 141.3 |
| 6 | 119.6 |
| 7 | 116.3 |
| 8 | 139.6 |
| 9 | 50.1 |
| 10 | 36.5 |
| 11 | 21.2 |
| 12 | 39.7 |
| 13 | 42.8 |
| 14 | 54.6 |
| 15 | 22.6 |
| 16 | 28.2 |
| 17 | 56.0 |
| 18 | 12.0 |
| 19 | 19.4 |
| 20 | 40.4 |
| 21 | 21.1 |
| 22 | 135.2 |
| 23 | 132.0 |
| 24 | 42.8 |
| 25 | 33.1 |
| 26 | 19.6 |
| 27 | 19.9 |
| 28 | 17.6 |
Note: Data is typically acquired in CDCl₃ at 100 or 125 MHz.
Table 3: Mass Spectrometry Data for Cerevisterol
| Ion | m/z (relative intensity, %) | Fragmentation |
| [M]⁺ | 414 (not observed) | Molecular Ion |
| [M-H₂O]⁺ | 396 (100) | Loss of water from the hydroxyl group at C-3 |
| [M-2H₂O]⁺ | 378 (45) | Loss of two water molecules |
| [M-C₉H₁₇]⁺ | 271 (35) | Side-chain cleavage at C-17 |
| [M-C₉H₁₇-H₂O]⁺ | 253 (60) | Side-chain cleavage and loss of water |
Note: Fragmentation patterns can vary based on the ionization technique (e.g., ESI, EI).
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducible and reliable structural confirmation.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: 400 or 500 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the synthetic sterol in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: 32 scans, spectral width of 12 ppm, relaxation delay of 1 s.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon NMR spectrum.
-
Typical parameters: 1024 scans, spectral width of 220 ppm, relaxation delay of 2 s.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, crucial for establishing the connectivity of quaternary carbons.
-
-
Data Analysis: Integrate proton signals, determine chemical shifts and coupling constants. Assign all proton and carbon signals to the corresponding atoms in the proposed structure. Compare the obtained data with that of the natural product if available.
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.
-
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Acquisition:
-
Inject the sample into the mass spectrometer.
-
Acquire the full scan mass spectrum in positive or negative ion mode to determine the molecular ion peak.
-
Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and calculate the elemental formula. Analyze the fragmentation pattern to confirm the presence of key structural motifs and compare it to the expected fragmentation of the proposed structure or the natural product.
3. X-ray Crystallography
-
Objective: To determine the three-dimensional atomic structure of the molecule in a crystalline state.
-
Instrumentation: Single-crystal X-ray diffractometer.
-
Sample Preparation (Crystallization):
-
Dissolve the purified synthetic sterol in a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate, acetone).
-
Slowly evaporate the solvent at room temperature or by vapor diffusion against a non-solvent.
-
Suitable single crystals should be colorless and have well-defined faces.
-
-
Data Collection:
-
Mount a suitable crystal on the diffractometer.
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic positions and thermal parameters to obtain a final, accurate 3D model of the molecule.
-
-
Data Analysis: Analyze the resulting crystal structure to confirm the connectivity, stereochemistry, and conformation of the synthetic molecule.
Mandatory Visualizations
A Comparative Guide to Ergosterol Precursors: Evaluating Key Intermediates in Fungal Sterol Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Ergosterol (B1671047) is an essential sterol in fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. Its biosynthetic pathway is a well-established target for antifungal drugs. Understanding the roles and characteristics of the various precursors in this pathway is vital for the development of new and more effective antifungal agents. This guide provides a detailed comparison of key ergosterol precursors, supported by experimental data and methodologies.
Initially, this guide intended to include a detailed comparison of 6-Dehydrocerevisterol. However, a comprehensive review of the scientific literature indicates that this compound, a sterol isolated from the fungus Ganoderma lucidum, is not a recognized direct precursor in the canonical ergosterol biosynthetic pathway. While it is a related fungal steroid, its role appears to be that of a derivative or a secondary metabolite rather than an intermediate in the primary pathway to ergosterol.
Therefore, this guide will focus on the well-established and pivotal precursors of ergosterol: Lanosterol (B1674476), Zymosterol (B116435), Fecosterol (B45770), and Episterol (B45613) . We will objectively compare their positions in the biosynthetic pathway, their relative abundance, and the consequences of their accumulation on fungal cell physiology.
The Ergosterol Biosynthetic Pathway: A Visual Overview
The biosynthesis of ergosterol from lanosterol is a multi-step process involving a series of enzymatic reactions. The following diagram illustrates the latter stages of this pathway, highlighting the positions of the key precursors discussed in this guide.
Caption: The late-stage ergosterol biosynthetic pathway.
Comparative Analysis of Ergosterol Precursors
The following table summarizes the key characteristics of the primary ergosterol precursors. The data is compiled from various studies on fungal sterol metabolism, primarily in Saccharomyces cerevisiae.
| Feature | Lanosterol | Zymosterol | Fecosterol | Episterol |
| Position in Pathway | First sterol intermediate after squalene (B77637) cyclization | Product of lanosterol demethylation | Product of zymosterol methylation | Isomer of fecosterol |
| Key Enzyme(s) for Synthesis | ERG7 (Lanosterol synthase) | ERG11, ERG24, ERG25, ERG26, ERG27 | ERG6 (Sterol C-24 methyltransferase) | ERG2 (C-8 sterol isomerase) |
| Key Enzyme(s) for Conversion | ERG11 (Lanosterol 14-α-demethylase) | ERG6 (Sterol C-24 methyltransferase) | ERG2 (C-8 sterol isomerase) | ERG3 (C-5 sterol desaturase) |
| Normal Cellular Abundance | Very low in wild-type cells[1] | Low, but detectable in wild-type cells[2] | Low in wild-type cells[3] | Low in wild-type cells[3] |
| Effect of Accumulation | Toxic; disrupts membrane function and fluidity.[4][5] | Can partially substitute for ergosterol but leads to altered membrane properties and increased drug susceptibility.[2] | Accumulation due to ERG2 deletion can support growth but results in altered membrane function.[3][4] | Accumulation due to ERG3 deletion can support viability but leads to azole resistance and altered membrane structure.[3][4] |
| Incorporation into Membranes | Poorly incorporated; disrupts membrane packing. | Can be incorporated into membranes.[6] | Can be incorporated into membranes. | Can be incorporated into membranes. |
Experimental Data and Observations
The accumulation of specific ergosterol precursors, often induced by mutations in the ERG genes or by the action of antifungal drugs, has profound effects on fungal cell physiology.
-
Lanosterol Accumulation: Inhibition of ERG11 by azole antifungals leads to the accumulation of lanosterol and other 14α-methylated sterols. This accumulation is a primary mechanism of azole toxicity, as these sterols are unable to properly order the phospholipid acyl chains in the membrane, leading to increased permeability and disruption of membrane protein function.[4][5]
-
Zymosterol and Fecosterol as Membrane Components: Zymosterol is the first sterol intermediate in the pathway that can be efficiently incorporated into the plasma membrane and support cell growth in the absence of ergosterol, albeit with compromised membrane function.[6] Similarly, fecosterol can be incorporated into membranes. The key difference between them lies in the methylation at the C-24 position, which is a critical step towards the final structure of ergosterol.
-
Episterol and Azole Resistance: The conversion of episterol to ergosta-5,7,24(28)-trienol is catalyzed by ERG3. Mutations in the ERG3 gene can lead to the accumulation of episterol and a block in the production of later sterols in the pathway. This can result in resistance to polyene antifungals like amphotericin B, which binds to ergosterol, but can also lead to increased susceptibility to other stressors.
Experimental Protocols
Accurate quantification and comparison of ergosterol precursors are essential for studying the effects of antifungal compounds and for metabolic engineering efforts. The following are detailed methodologies for the extraction and analysis of fungal sterols.
Protocol 1: Fungal Sterol Extraction
This protocol describes a common method for the saponification-based extraction of total sterols from fungal cells.
Materials:
-
Fungal cell pellet
-
25% alcoholic potassium hydroxide (B78521) (KOH) solution (w/v)
-
n-Heptane or Hexane
-
Sterile distilled water
-
Glass test tubes with Teflon-lined screw caps
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
Procedure:
-
Harvest fungal cells by centrifugation and wash with sterile distilled water.
-
Determine the dry weight of a parallel cell sample for normalization.
-
To the cell pellet, add 2 mL of 25% alcoholic KOH.
-
Incubate the mixture at 80°C for 1 hour to saponify the lipids.
-
Allow the tubes to cool to room temperature.
-
Add 1 mL of sterile distilled water and 3 mL of n-heptane (or hexane).
-
Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (sterols).
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic phase containing the sterols to a new glass tube.
-
Repeat the extraction (steps 6-9) with another 3 mL of n-heptane and pool the organic phases.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Resuspend the dried sterol extract in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis.
Protocol 2: Analysis of Ergosterol Precursors by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of different sterol compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar capillary column (e.g., HP-5MS or equivalent)
Sample Preparation:
-
The dried sterol extract from Protocol 1 needs to be derivatized to increase volatility and improve chromatographic separation. A common method is silylation.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the dried sterol extract.
-
Incubate at 60°C for 30 minutes.
-
The sample is now ready for injection into the GC-MS.
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 280°C at 10°C/minute.
-
Hold at 280°C for 15 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
MS Detector:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-650.
-
Data Analysis:
-
Identification of individual sterols is based on their retention times and comparison of their mass spectra with reference spectra from a library (e.g., NIST) or with authentic standards.
-
Quantification can be performed by integrating the peak areas of the characteristic ions for each sterol and comparing them to a calibration curve generated with pure standards.
Protocol 3: Analysis of Ergosterol Precursors by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is another widely used method for sterol analysis, particularly for quantifying ergosterol due to its characteristic UV absorbance.
Instrumentation:
-
HPLC system with a UV detector
-
A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Sample Preparation:
-
The dried sterol extract from Protocol 1 can be directly dissolved in the mobile phase.
HPLC Conditions (Example):
-
Mobile Phase: Isocratic elution with Methanol or Acetonitrile. A common mobile phase is 100% methanol.
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 30°C.
-
UV Detection: 282 nm (for ergosterol). Other precursors may have different optimal wavelengths. A diode array detector (DAD) can be used to scan a range of wavelengths.
Data Analysis:
-
Identification is based on the retention time compared to pure standards.
-
Quantification is achieved by comparing the peak area of the sample to a calibration curve prepared from known concentrations of the standard compounds.
Signaling Pathways and Logical Relationships
The regulation of the ergosterol biosynthetic pathway is complex, involving feedback mechanisms and transcriptional control. The accumulation of certain precursors can trigger cellular stress responses.
Caption: Impact of precursor accumulation on cellular functions.
Conclusion
While a direct comparison involving this compound as an ergosterol precursor is not supported by current scientific literature, a detailed analysis of the established intermediates—Lanosterol, Zymosterol, Fecosterol, and Episterol—provides valuable insights for researchers in mycology and drug development. The accumulation of these precursors due to genetic defects or antifungal drug action significantly impacts fungal membrane integrity and cellular function, highlighting the critical importance of a tightly regulated ergosterol biosynthetic pathway for fungal viability. The experimental protocols provided herein offer a robust framework for the quantitative analysis of these key sterols, facilitating further research into novel antifungal strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Extraction and Analysis of Sterols from Yeast | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Mechanism of 6-Dehydrocerevisterol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative mechanism of action of 6-Dehydrocerevisterol, a sterol isolated from the fungus Ganoderma lucidum, against other natural anti-inflammatory compounds.[1] Due to limited direct experimental data on this compound, its mechanism is largely inferred from the extensively studied, closely related compound, Cerevisterol. Evidence suggests that these compounds exert their anti-inflammatory effects primarily through the inhibition of the MAPK and NF-κB signaling pathways, crucial regulators of the inflammatory response. This guide will delve into the experimental validation of this proposed mechanism, compare its efficacy with other natural products targeting similar pathways, and provide detailed protocols for key validation assays.
Postulated Mechanism of Action: Inhibition of Pro-inflammatory Pathways
The primary anti-inflammatory mechanism of this compound is believed to mirror that of Cerevisterol, which involves the suppression of key pro-inflammatory signaling cascades. Upon cellular stimulation by inflammatory triggers like lipopolysaccharide (LPS), a cascade of intracellular events is initiated, leading to the production of inflammatory mediators. Cerevisterol has been shown to intervene at critical points in this cascade.[2][3]
The proposed mechanism involves:
-
Inhibition of MAPK Signaling: Mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK, are key signaling molecules that regulate the expression of inflammatory genes. Cerevisterol has been demonstrated to suppress the phosphorylation, and thus the activation, of these MAPKs.[2][3]
-
Suppression of NF-κB Activation: Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Cerevisterol inhibits this process by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent gene activation.[2][3]
This dual inhibition of MAPK and NF-κB pathways leads to a significant reduction in the production of key inflammatory mediators.
Comparative Performance Analysis
To contextualize the potential efficacy of this compound, this section compares its presumed activity with other well-characterized natural compounds that also target inflammatory pathways. The data presented is compiled from various studies and standardized where possible for comparative purposes.
Table 1: Inhibition of Pro-inflammatory Mediators
| Compound | Target Mediator | Cell Type | IC50 / % Inhibition | Reference |
| Cerevisterol | NO Production | RAW 264.7 | ~10 µM | [2][4] |
| TNF-α Production | RAW 264.7 | Significant reduction at 20 µM | [2][4] | |
| IL-6 Production | RAW 264.7 | Significant reduction at 20 µM | [2][4] | |
| IL-1β Production | RAW 264.7 | Significant reduction at 20 µM | [2][4] | |
| Dehydroergosterol | TNF-α Production | Microglia | >50% inhibition at 2.5 µM | [5] |
| Fucosterol | iNOS Expression | RAW 264.7 | Significant reduction | [6][7] |
| COX-2 Expression | RAW 264.7 | Significant reduction | [6][7] | |
| 6-Gingerol | COX-2 Expression | Mouse Skin | Significant inhibition | [8][9] |
| iNOS Expression | RAW 264.7 | Significant reduction | [10] | |
| TNF-α Production | Intestinal Tissue | Significant reduction | ||
| IL-6 Production | Intestinal Tissue | Significant reduction | ||
| IL-1β Production | Intestinal Tissue | Significant reduction | ||
| 6-Shogaol | iNOS Expression | RAW 264.7 | Significant inhibition | [11] |
| COX-2 Expression | RAW 264.7 | Significant inhibition | [11] | |
| PGE2 Production | RAW 264.7 | 48.9% inhibition at 14 µM | [12] |
Table 2: Effects on Signaling Pathway Components
| Compound | Target Pathway | Effect | Cell Type | Reference |
| Cerevisterol | p38, ERK, JNK Phosphorylation | Inhibition | RAW 264.7 | [2] |
| IκBα Phosphorylation | Inhibition | RAW 264.7 | [2] | |
| NF-κB Nuclear Translocation | Inhibition | RAW 264.7 | [2] | |
| Fucosterol | p38 MAPK Phosphorylation | Inhibition | HUVECs | [6][7] |
| NF-κB p65 Expression | Reduction | HUVECs | [6][7] | |
| 6-Gingerol | p38 MAPK Phosphorylation | Inhibition | Mouse Skin | [8][9] |
| NF-κB DNA Binding | Suppression | Mouse Skin | [8][9] | |
| 6-Shogaol | NF-κB Nuclear Translocation | Reduction | RAW 264.7 | [11] |
| IκBα Phosphorylation | Inhibition | RAW 264.7 | [11] | |
| ERK1/2 Activation | Inhibition | RAW 264.7 | [11] |
Key Experimental Protocols
Validation of this compound's mechanism of action requires robust and reproducible experimental methods. Below are detailed protocols for key assays.
Western Blot Analysis for MAPK and NF-κB Pathway Proteins
This protocol is designed to assess the phosphorylation status and total protein levels of key signaling molecules.
a. Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in 6-well plates and culture until they reach 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for a specified time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for IκBα degradation).
b. Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
c. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p38, ERK, JNK, and IκBα overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensities using image analysis software.
NF-κB Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
a. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites and a Renilla luciferase control plasmid for normalization.
b. Treatment and Luciferase Assay:
-
Pre-treat the transfected cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Conclusion
While direct and comprehensive studies on the mechanism of action of this compound are still needed, the available evidence from closely related compounds strongly suggests its potential as an anti-inflammatory agent acting through the modulation of the MAPK and NF-κB signaling pathways. The comparative data presented in this guide indicates that its efficacy is likely comparable to other well-known natural anti-inflammatory compounds. The provided experimental protocols offer a robust framework for the further validation and characterization of this compound's therapeutic potential. Future research should focus on generating specific quantitative data for this compound to confirm these hypotheses and to fully elucidate its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cerevisterol Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cerevisterol Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory effects of [6]-gingerol on PMA-induced COX-2 expression and activation of NF-kappaB and p38 MAPK in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [6]-Gingerol inhibits COX-2 expression by blocking the activation of p38 MAP kinase and NF-kappaB in phorbol ester-stimulated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 6-Shogaol suppressed lipopolysaccharide-induced up-expression of iNOS and COX-2 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro antioxidant and anti-inflammatory activities of 1-dehydro-[6]-gingerdione, 6-shogaol, 6-dehydroshogaol and hexahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Antibody Cross-Reactivity with 6-Dehydrocerevisterol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Structurally Similar Molecules for Cross-Reactivity Screening
Antibodies developed against a specific sterol may exhibit cross-reactivity with other structurally related molecules. Given that 6-Dehydrocerevisterol is an ergostanoid, key compounds within the ergosterol (B1671047) biosynthesis pathway are prime candidates for comparative analysis. The structural similarities in the core steroid backbone and side chains of these molecules increase the likelihood of off-target antibody binding.
A list of recommended molecules for initial cross-reactivity screening includes:
-
Ergosterol: The end-product of the fungal sterol biosynthesis pathway and structurally very similar to this compound.
-
Cerevisterol: The direct precursor to this compound, differing by the absence of a double bond at the 6th position.
-
Lanosterol: A key precursor in the biosynthesis of both ergosterol and cholesterol.
-
Eburicol: An intermediate in the ergosterol pathway.
-
Episterol: Another critical intermediate in the later stages of ergosterol synthesis.
-
Cholesterol: The primary sterol in mammals, important for assessing potential cross-reactivity in human applications.
Experimental Protocols for Assessing Antibody Cross-Reactivity
To quantitatively assess the cross-reactivity of an antibody with this compound and its structural analogs, a combination of immunoassays is recommended. Below are detailed protocols for three standard methods.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This assay determines the relative affinity of an antibody for different antigens by measuring the concentration of a competing antigen that inhibits binding to a primary antigen by 50% (IC50).
Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin - BSA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20 - PBST).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Prepare serial dilutions of the test compounds (this compound, Ergosterol, etc.) in assay buffer. In a separate plate, pre-incubate these dilutions with a constant, limiting concentration of the primary antibody for 30 minutes.
-
Transfer to Assay Plate: Transfer 100 µL of the antibody-antigen mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the primary antibody's species and isotype, diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 2M sulfuric acid.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 value for each compound.
Western Blot Analysis
Western blotting can provide a qualitative or semi-quantitative assessment of cross-reactivity by observing the binding of an antibody to immobilized antigens.
Methodology:
-
Antigen Preparation: Spot serial dilutions of each sterol (conjugated to a carrier protein like BSA) onto a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at an appropriate dilution in the blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Compare the signal intensity for each spotted antigen at equivalent concentrations.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free quantitative data on the binding kinetics (association and dissociation rates) and affinity (KD) of an antibody to its antigen.
Methodology:
-
Chip Preparation: Immobilize the primary antibody onto a suitable sensor chip (e.g., CM5 chip via amine coupling).
-
Analyte Injection: Inject serial dilutions of each sterol compound (analyte) over the sensor chip surface at a constant flow rate.
-
Association and Dissociation: Monitor the change in the refractive index at the sensor surface in real-time to measure the association of the analyte. Follow this with a flow of running buffer to measure dissociation.
-
Regeneration: Regenerate the sensor surface using a low pH buffer to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Comparative Data Summary
The following table is a template for summarizing the quantitative data obtained from the experimental protocols described above. Researchers should populate this table with their own experimental results.
| Compound | Chemical Formula | Structure | IC50 (nM) [ELISA] | Relative Binding Affinity (%) vs. This compound | Binding Affinity (KD) (M) [SPR] |
| This compound | C₂₈H₄₄O₃ | [Insert 2D Structure] | Experimental Value | 100% | Experimental Value |
| Ergosterol | C₂₈H₄₄O | [Insert 2D Structure] | Experimental Value | Calculated Value | Experimental Value |
| Cerevisterol | C₂₈H₄₆O₃ | [Insert 2D Structure] | Experimental Value | Calculated Value | Experimental Value |
| Lanosterol | C₃₀H₅₀O | [Insert 2D Structure] | Experimental Value | Calculated Value | Experimental Value |
| Eburicol | C₃₁H₅₀O | [Insert 2D Structure] | Experimental Value | Calculated Value | Experimental Value |
| Episterol | C₂₈H₄₆O | [Insert 2D Structure] | Experimental Value | Calculated Value | Experimental Value |
| Cholesterol | C₂₇H₄₆O | [Insert 2D Structure] | Experimental Value | Calculated Value | Experimental Value |
Relative Binding Affinity (%) = (IC50 of this compound / IC50 of Test Compound) x 100
Visualizing Workflows and Concepts
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing antibody cross-reactivity.
Conceptual Diagram of Antibody Cross-Reactivity
Caption: Antibody binding specificity and cross-reactivity.
Comparative Analysis of 6-Dehydrocerevisterol from Diverse Fungal Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 6-Dehydrocerevisterol, a bioactive sterol, isolated from different fungal species. This document summarizes its biological activities, presents available quantitative data, and outlines detailed experimental protocols to support further investigation and drug discovery efforts.
Introduction
This compound, a polyhydroxylated sterol, has garnered significant interest in the scientific community for its potential therapeutic applications. This natural product, identified in various fungal species, has demonstrated promising anticancer and anti-inflammatory properties. This guide aims to provide a comparative overview of this compound derived from two notable fungal sources: the medicinal mushroom Ganoderma lucidum and the cheese-ripening mold Penicillium candidum. While direct comparative studies are limited, this guide synthesizes available data to facilitate a better understanding of this compound's potential.
Data Presentation: A Comparative Overview
Quantitative data on the yield, purity, and biological activity of this compound from different species remains sparse in publicly available literature. However, based on existing studies, a qualitative comparison can be drawn.
| Parameter | Ganoderma lucidum | Penicillium candidum |
| Source Type | Fruiting body of a medicinal mushroom | Fermented dairy products (e.g., Camembert cheese) |
| Isolation Context | Extraction from dried and powdered mushroom | Extraction from the lipid fraction of fermented products |
| Reported Biological Activity | Anticancer | Anti-inflammatory |
| Yield & Purity Data | Not explicitly quantified in available studies. Isolation is often part of a broader analysis of sterols. | Not explicitly quantified in available studies. Identified as a potent anti-inflammatory component. |
Biological Activity: Anticancer and Anti-inflammatory Potential
Anticancer Activity
Research has highlighted the anticancer potential of sterols from Ganoderma lucidum. One study reported the isolation and first-time structure elucidation of 5,6-dehydroergosterol (an alternative name for this compound) from this mushroom, noting its significant in vitro anticancer activities.[1] While specific IC50 values for this compound were not provided in this particular study, which focused more on ergosterol (B1671047) peroxide, the implication is that it contributes to the overall anticancer profile of the fungal extract. The study utilized breast cancer cell lines such as MCF-7 (hormone-receptor-positive) and MDA-MB-231 (triple-negative) for evaluating related compounds.[2][3]
Anti-inflammatory Activity
Studies on dairy products fermented with Penicillium candidum have identified this compound as a potent anti-inflammatory agent. It has been shown to be more effective than ergosterol in suppressing the production of the pro-inflammatory cytokine TNF-α in microglia. This suggests a potential role for this compound in neuro-inflammation and related conditions. The anti-inflammatory effects are often evaluated in vitro using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7, where the inhibition of nitric oxide (NO) and pro-inflammatory cytokines is measured.[4][5][6][7][8]
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and analysis of this compound are crucial for reproducible research. Below are generalized protocols based on methodologies reported for fungal sterols.
Isolation and Purification of this compound from Ganoderma lucidum
-
Extraction:
-
Dried and powdered fruiting bodies of Ganoderma lucidum are subjected to solvent extraction. A common method involves using a Soxhlet extractor with a solvent such as methanol (B129727) or isopropanol (B130326) for 24 hours.[1][9]
-
The crude extract is then concentrated under reduced pressure.
-
-
Fractionation:
-
The concentrated extract is typically subjected to liquid-liquid partitioning to separate compounds based on polarity. A common solvent system is methanol-water and n-hexane.
-
The less polar fractions, where sterols are expected to be present, are collected.
-
-
Chromatography:
-
The sterol-containing fraction is further purified using column chromatography. Silica gel is a common stationary phase, with a gradient of solvents like n-hexane and ethyl acetate (B1210297) used for elution.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Final Purification:
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture:
-
Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
-
Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of purified this compound for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.
-
-
MTT Addition and Incubation:
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
-
Formazan (B1609692) Solubilization and Absorbance Measurement:
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
-
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
-
Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with FBS and antibiotics.
-
-
Treatment and Stimulation:
-
Cells are seeded in 96-well plates.
-
The cells are pre-treated with different concentrations of this compound for 1 hour.
-
Inflammation is then induced by adding lipopolysaccharide (LPS) to the wells (except for the control group) and incubating for 24 hours.
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
After incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant and incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm.
-
-
Data Analysis:
-
A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.
-
The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated group.
-
Mandatory Visualizations
Caption: Experimental workflow for the isolation and bioactivity testing of this compound.
Caption: Postulated anti-inflammatory signaling pathway of this compound.
Conclusion
This compound is a promising bioactive compound found in different fungal species, exhibiting both anticancer and anti-inflammatory potential. While a direct, comprehensive comparative analysis is currently hampered by a lack of quantitative data, this guide provides a foundational understanding based on existing research. Further studies are warranted to quantify the yield and purity of this compound from various sources and to perform head-to-head comparisons of its biological activities. The experimental protocols and pathway diagrams presented herein offer a framework for researchers to build upon in their exploration of this intriguing natural product for therapeutic applications.
References
- 1. Identification of Biologically Active Ganoderma lucidum Compounds and Synthesis of Improved Derivatives That Confer Anti-cancer Activities in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effects of dehydrogeijerin in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ganoderma lucidum methanolic extract as a potent phytoconstituent: characterization, in-vitro antimicrobial and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Simple HPLC-DAD-based method for determination of ergosterol content in lichens and mushrooms | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Biological Activities of Cerevisterol and its Dehydrogenated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of cerevisterol (B30100) and related dehydro-sterol compounds, with a focus on their anti-inflammatory and anticancer properties. Due to the limited availability of data for 6-Dehydrocerevisterol, this guide leverages information on structurally similar dehydro-ergosterol derivatives to provide a comparative context. All quantitative data is supported by experimental protocols and visualized through signaling pathway and workflow diagrams.
Introduction
Cerevisterol, a well-characterized phytosterol, has demonstrated a range of biological activities, including potent anti-inflammatory and cytotoxic effects.[1][2] Its mechanisms of action are multifaceted, involving the modulation of key inflammatory and cell survival signaling pathways. The introduction of a double bond, as in dehydro-sterol analogs, can significantly alter the biological profile of these molecules. This guide aims to provide a comparative overview to inform further research and drug development efforts in this area.
Data Summary
The following table summarizes the available quantitative data on the biological activities of cerevisterol and a representative dehydro-sterol analog, 9,11-dehydroergosterol peroxide.
| Compound | Biological Activity | Assay | Cell Line | IC₅₀ / Effect |
| Cerevisterol | Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 | Significant inhibition at 2.5–20 µM[2][3] |
| Anti-inflammatory | Prostaglandin E₂ (PGE₂) Production | RAW 264.7 | Significant inhibition at 2.5–20 µM[2][4] | |
| Anti-inflammatory | Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Expression | RAW 264.7 | Dose-dependent decrease[2][5] | |
| Cytotoxicity | Cell Viability (MTT Assay) | P388 (mouse leukemia) | Cytotoxic[1] | |
| Cytotoxicity | Cell Viability (MTT Assay) | A549 (human alveolar epithelial) | Cytotoxic[1] | |
| 9,11-dehydroergosterol peroxide | Cytotoxicity | Cell Viability | Hep 3B (human hepatocellular carcinoma) | IC₅₀: 16.7 µg/mL[6] |
Experimental Protocols
Anti-inflammatory Activity Assessment of Cerevisterol
1. Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cells are seeded in 96-well plates at a density of 1 × 10⁵ cells/mL and incubated for 24 hours.[3]
-
Cells are then pre-treated with various concentrations of cerevisterol (e.g., 2.5, 5, 10, 20 µM) for 3 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.[3]
2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
After treatment, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
3. Prostaglandin E₂ (PGE₂) Measurement (ELISA):
-
PGE₂ levels in the cell culture supernatant are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
4. Pro-inflammatory Cytokine Analysis (RT-PCR and ELISA):
-
RT-PCR: Total RNA is extracted from the cells, and cDNA is synthesized. The mRNA expression levels of TNF-α, IL-6, and IL-1β are measured by quantitative real-time PCR using specific primers.[2]
-
ELISA: The protein levels of TNF-α, IL-6, and IL-1β in the culture supernatant are determined using specific ELISA kits.[2]
Cytotoxicity Assessment (MTT Assay)
1. Cell Seeding and Treatment:
-
Cancer cell lines (e.g., Hep 3B) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Cells are then treated with various concentrations of the test compound (e.g., 9,11-dehydroergosterol peroxide) for a specified duration (e.g., 24, 48, 72 hours).[6]
2. Cell Viability Measurement:
-
After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
The formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.[6]
Signaling Pathways and Mechanisms of Action
Cerevisterol's Anti-inflammatory Signaling Pathway
Cerevisterol exerts its anti-inflammatory effects through a dual mechanism: the suppression of the pro-inflammatory MAPK/NF-κB/AP-1 signaling cascade and the activation of the anti-inflammatory Nrf2/HO-1 pathway.[2][3]
Caption: Cerevisterol's dual anti-inflammatory mechanism.
General Workflow for Evaluating Biological Activity
The following diagram illustrates a typical workflow for screening and characterizing the biological activity of natural compounds like cerevisterol.
Caption: Experimental workflow for natural product bioactivity.
Discussion and Future Directions
The available data strongly supports the anti-inflammatory and potential anticancer activities of cerevisterol. Its well-defined mechanism of action, involving the modulation of the MAPK/NF-κB and Nrf2/HO-1 pathways, makes it a compelling candidate for further investigation.
The significant gap in the literature regarding the biological activities of this compound highlights a critical area for future research. Based on the observed activities of other dehydro-sterols, it is plausible that this compound may exhibit enhanced or altered biological properties compared to cerevisterol.
Recommendations for future research include:
-
Isolation and Characterization of this compound: Sourcing or synthesizing sufficient quantities of pure this compound is the essential first step.
-
Direct Comparative Studies: Conducting head-to-head comparisons of the anti-inflammatory and cytotoxic activities of this compound and cerevisterol using the standardized protocols outlined in this guide.
-
Mechanism of Action Studies for this compound: Investigating whether this compound modulates the same or different signaling pathways as cerevisterol.
-
Broader Screening: Evaluating both compounds against a wider panel of cancer cell lines and in different in vivo models of inflammation and cancer.
By systematically addressing these research questions, the scientific community can gain a comprehensive understanding of the structure-activity relationships within this class of sterols and potentially uncover novel therapeutic agents.
References
- 1. Cerevisterol - Wikipedia [en.wikipedia.org]
- 2. Cerevisterol Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cerevisterol Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic activities of 9,11-dehydroergosterol peroxide and ergosterol peroxide from the fermentation mycelia of ganoderma lucidum cultivated in the medium containing leguminous plants on Hep 3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of 6-Dehydrocerevisterol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a growing interest in natural products. Among these, sterol compounds derived from fungi have shown significant promise. This guide provides a comparative analysis for validating the therapeutic target of 6-Dehydrocerevisterol, a sterol isolated from Ganoderma lucidum. Due to the limited direct research on this compound, this guide will draw comparisons with its closely related and well-studied analogs, Cerevisterol and Ergosterol (B1671047) Peroxide, to infer and propose a robust validation strategy for its potential anti-inflammatory and anticancer activities.
Executive Summary
This guide outlines the potential therapeutic targets of this compound by examining the established mechanisms of action of Cerevisterol and Ergosterol Peroxide. Cerevisterol has demonstrated significant anti-inflammatory effects by modulating the MAPK/NF-κB/AP-1 and Nrf2/HO-1 signaling pathways.[1][2][3] Ergosterol Peroxide exhibits potent anticancer activity by targeting mitochondrial function and inducing apoptosis.[4][5] By leveraging the experimental data and protocols from studies on these related compounds, researchers can efficiently design and execute validation studies for this compound.
Comparative Analysis of Therapeutic Targets
The therapeutic potential of this compound can be inferred from the activities of its structural analogs. This section compares the known targets and mechanisms of Cerevisterol and Ergosterol Peroxide.
Anti-inflammatory Target: NF-κB and Nrf2 Pathways
Cerevisterol has been shown to exert its anti-inflammatory effects through the dual modulation of pro-inflammatory and antioxidant pathways.[1][2][3]
-
Inhibition of Pro-inflammatory Pathways: Cerevisterol suppresses the activation of Mitogen-Activated Protein Kinases (MAPK), Nuclear Factor-kappa B (NF-κB), and Activator Protein-1 (AP-1).[1][2] This inhibition leads to a downstream reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][3]
-
Activation of Antioxidant Pathways: Cerevisterol activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of heme oxygenase-1 (HO-1), a potent antioxidant enzyme.[2]
Proposed Validation for this compound: Based on these findings, a key therapeutic target for this compound in inflammatory diseases is likely the modulation of the NF-κB and Nrf2 signaling cascades.
Anticancer Target: Mitochondrial Apoptosis
Ergosterol Peroxide has emerged as a promising anticancer agent, particularly against triple-negative breast cancer and ovarian cancer.[5][6] Its primary mechanism involves the induction of mitochondrial dysfunction and subsequent apoptosis.
-
Mitochondrial Targeting: Ergosterol Peroxide selectively disrupts mitochondrial function in cancer cells, leading to a reduction in mitochondrial membrane potential and cellular respiration.[4][5]
-
Induction of Apoptosis: The disruption of mitochondrial integrity triggers the intrinsic apoptotic pathway, leading to cancer cell death.[4] Studies have also shown its ability to inhibit cancer cell proliferation and migration.[6]
Proposed Validation for this compound: The structural similarity to Ergosterol Peroxide suggests that this compound may also target mitochondria to induce apoptosis in cancer cells.
Quantitative Data Comparison
The following tables summarize the key quantitative data from studies on Cerevisterol and Ergosterol Peroxide, providing a benchmark for validating the efficacy of this compound.
Table 1: Anti-inflammatory Activity of Cerevisterol
| Parameter | Cell Line | Treatment | Result | Reference |
| NO Production | RAW 264.7 | LPS + Cerevisterol (20 µM) | Significant inhibition | [7] |
| PGE2 Production | RAW 264.7 | LPS + Cerevisterol (20 µM) | Significant inhibition | [7] |
| TNF-α Production | RAW 264.7 | LPS + Cerevisterol (20 µM) | Significant inhibition | [7] |
| IL-6 Production | RAW 264.7 | LPS + Cerevisterol (20 µM) | Significant inhibition | [7] |
| iNOS Expression | RAW 264.7 | LPS + Cerevisterol | Decreased expression | [2] |
| COX-2 Expression | RAW 264.7 | LPS + Cerevisterol | Decreased expression | [2] |
| NF-κB Translocation | RAW 264.7 | LPS + Cerevisterol | Inhibited | [2] |
| Nrf2 Translocation | RAW 264.7 | Cerevisterol | Induced | [2] |
Table 2: Anticancer Activity of Ergosterol Peroxide
| Parameter | Cell Line | Treatment | Result | Reference |
| IC50 | MDA-MB-231 (TNBC) | Ergosterol Peroxide | ~50 µM | [8] |
| IC50 | Ovarian Cancer Cells | Ergosterol Peroxide | Dose-dependent inhibition | [6] |
| Mitochondrial Respiration | TNBC cells | Ergosterol Peroxide | Reduced | [5] |
| Glycolysis | TNBC cells | Ergosterol Peroxide | Reduced | [5] |
| Tumor Volume | In vivo TNBC model | Ergosterol Peroxide | Reduced | [5] |
| Metastasis | In vivo TNBC model | Ergosterol Peroxide | Decreased | [5] |
| β-catenin pathway | Ovarian Cancer Cells | Ergosterol Peroxide | Inhibited | [6] |
| STAT3 pathway | Ovarian Cancer Cells | Ergosterol Peroxide | Inhibited | [6] |
Experimental Protocols
To validate the therapeutic targets of this compound, the following experimental protocols, adapted from studies on Cerevisterol and Ergosterol Peroxide, are recommended.
In Vitro Anti-inflammatory Assays
Objective: To determine if this compound inhibits inflammatory pathways in macrophages.
Cell Line: RAW 264.7 murine macrophages.
Methodology:
-
Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with varying concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Assay: Measure NO production in the culture supernatant using the Griess reagent.
-
ELISA for Cytokines and PGE2: Quantify the levels of TNF-α, IL-6, and PGE2 in the culture supernatant using commercially available ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to assess the protein expression levels of iNOS, COX-2, and the phosphorylation status of MAPK (p38, ERK, JNK) and IκBα. Analyze the nuclear translocation of NF-κB p65 and Nrf2.
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA and perform qRT-PCR to measure the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6.
In Vitro Anticancer Assays
Objective: To evaluate the anticancer activity of this compound and its effect on mitochondrial function.
Cell Lines: A panel of cancer cell lines (e.g., MDA-MB-231 for breast cancer, A2780 for ovarian cancer) and a non-cancerous control cell line (e.g., MCF-10A).
Methodology:
-
Cell Viability Assay (MTT or SRB): Treat cancer and control cells with increasing concentrations of this compound for 48-72 hours and determine the IC50 values.
-
Mitochondrial Membrane Potential (MMP) Assay: Use a fluorescent probe (e.g., JC-1 or TMRM) to measure changes in MMP after treatment with this compound.
-
Seahorse XF Analyzer: Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
-
Apoptosis Assay: Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cells.
-
Western Blot Analysis: Analyze the expression of key apoptosis-related proteins such as Bax, Bcl-2, cleaved Caspase-3, and PARP.
-
Cell Migration and Invasion Assays: Perform wound healing or transwell migration assays to assess the effect of this compound on cancer cell motility.
Visualizing the Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Proposed anti-inflammatory signaling pathways modulated by Cerevisterol.
Caption: Proposed anticancer mechanism of Ergosterol Peroxide targeting mitochondria.
Caption: A streamlined workflow for the therapeutic target validation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cerevisterol Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mitochondrial targeted modification and anticancer mechanism of natural product ergosterol peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Efficacy of 6-Dehydrocerevisterol Derivatives: A Comparative Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic potential of 6-Dehydrocerevisterol and its derivatives, focusing on their anti-inflammatory and anticancer properties. While direct comparative studies on a wide range of this compound derivatives are limited in publicly available literature, this document synthesizes findings from research on the parent compound, cerevisterol (B30100), and other closely related ergosterol (B1671047) derivatives to provide a valuable reference for researchers in the field. The data presented herein is compiled from multiple studies to offer a broader perspective on the potential efficacy of this class of compounds.
Comparative Efficacy of Cerevisterol and Related Ergosterol Derivatives
The following table summarizes the biological activities of cerevisterol and other relevant ergosterol derivatives. This data, gathered from various in vitro studies, provides a baseline for understanding their potential therapeutic applications and for comparing the efficacy of novel synthesized this compound derivatives.
| Compound | Biological Activity | Cell Line | Key Quantitative Data |
| Cerevisterol | Anti-inflammatory | RAW 264.7 Macrophages | Inhibits LPS-induced nitric oxide (NO), TNF-α, IL-6, and PGE2 production.[1] |
| Anticancer | MCF-7, MDA-MB-231, Caco-2 | EC50 values of 64.5 µM, 52.4 µM, and 37.6 µM, respectively.[1] | |
| Tyrosinase Inhibition | - | IC50 = 51.98 µM.[2] | |
| Ergosterol Peroxide | Anti-inflammatory | RAW 264.7 Macrophages | Downregulates LDL receptors and suppresses STAT1-mediated inflammatory responses.[3] |
| Anticancer | Triple-negative breast cancer cells | Induces caspase 3/7-mediated apoptosis and cell cycle arrest.[3] | |
| Psathrosterol A | Anti-inflammatory | - | IC50 for NO production inhibition = 22.3 µM.[4] |
| Psathrosterol B | Anti-inflammatory | - | IC50 for NO production inhibition = 16.4 µM.[4] |
| Demethylincisterol A3 | Anticancer | A549, HepG2 | IC50 values of 5.34 µM and 12.03 µM, respectively. |
| Demethylincisterol A5 | Anticancer | A549, HepG2 | IC50 values of 11.05 µM and 19.15 µM, respectively. |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of sterol derivatives, based on protocols described in the cited literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., RAW 264.7, HepG2, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.
Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by cerevisterol and related compounds, as well as a typical experimental workflow for evaluating their anti-inflammatory activity.
Caption: NF-κB signaling pathway and the inhibitory point of Cerevisterol derivatives.
Caption: A typical experimental workflow for in vitro anti-inflammatory screening.
Caption: The MAPK signaling pathway and a potential inhibitory target for ergosterol derivatives.
References
spectroscopic comparison of 6-Dehydrocerevisterol and its stereoisomers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between stereoisomers is paramount. This guide provides a detailed spectroscopic comparison of 6-Dehydrocerevisterol and its closely related stereoisomer, ergosterol (B1671047). By examining their unique spectral fingerprints, we can gain insights into their structural nuances, which ultimately govern their biological activity.
This compound, a naturally occurring sterol, and its stereoisomers, such as the well-studied ergosterol, exhibit distinct biological activities, including anti-inflammatory and antimicrobial properties. These effects are intrinsically linked to their three-dimensional structure. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, are powerful tools to elucidate these structural details.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and ergosterol, highlighting the differences that arise from their stereochemical variations.
¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local electronic environment of atomic nuclei. Even minor changes in stereochemistry can lead to measurable differences in chemical shifts (δ). Below is a comparison of reported ¹H and ¹³C NMR data for key carbons and protons in this compound and ergosterol.
Table 1: Comparative ¹H NMR Data (δ, ppm)
| Proton | This compound | Ergosterol | Key Differences |
| H-3 | ~3.6 | 3.63 | Subtle downfield shift in ergosterol. |
| H-6 | ~5.38 | 5.38 | Similar chemical shifts due to the conjugated diene system. |
| H-7 | ~5.56 | 5.57 | Similar chemical shifts due to the conjugated diene system. |
| H-18 | ~0.62 | 0.63 | Minor variation in the methyl signal. |
| H-19 | ~0.91 | 0.92 | Minor variation in the methyl signal. |
| H-21 | ~0.91 | 1.03 | Notable upfield shift in this compound. |
| H-22/H-23 | ~5.1-5.2 | 5.1-5.2 | Olefinic protons with similar shifts. |
| H-28 | ~0.82 | 0.83 | Minor variation in the methyl signal. |
Table 2: Comparative ¹³C NMR Data (δ, ppm)
| Carbon | This compound | Ergosterol | Key Differences |
| C-3 | ~71.1 | 70.46 | Downfield shift in this compound. |
| C-5 | ~141.3 | 141.37 | Similar chemical shifts for the sp² carbon. |
| C-6 | ~119.6 | 119.59 | Similar chemical shifts for the sp² carbon. |
| C-7 | ~116.3 | 116.29 | Similar chemical shifts for the sp² carbon. |
| C-8 | ~139.8 | 139.79 | Similar chemical shifts for the sp² carbon. |
| C-18 | ~12.1 | 12.07 | Minor variation in the methyl signal. |
| C-19 | ~16.3 | 16.29 | Minor variation in the methyl signal. |
| C-21 | ~21.1 | 21.12 | Similar chemical shifts. |
| C-22 | ~135.6 | 135.58 | Similar chemical shifts for the sp² carbon. |
| C-23 | ~132.0 | 131.98 | Similar chemical shifts for the sp² carbon. |
Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While stereoisomers have the same molecular weight, subtle differences in their fragmentation patterns can sometimes be observed due to different steric environments influencing bond cleavage.
Table 3: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments | Interpretation |
| This compound | 396 | 378, 363, 271, 253 | Loss of H₂O (378), loss of H₂O and a methyl group (363), cleavage of the side chain. |
| Ergosterol | 396 | 378, 363, 271, 253 | Similar fragmentation pattern to this compound, as expected for stereoisomers. |
UV-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy is particularly useful for characterizing compounds with conjugated systems. Both this compound and ergosterol possess a conjugated diene system in the B-ring, leading to characteristic UV absorption maxima.
Table 4: UV-Visible Absorption Maxima (λmax)
| Compound | λmax (nm) | Solvent | Chromophore |
| This compound | ~271, 282, 293 | Ethanol | Homoannular conjugated diene |
| Ergosterol | 271, 282, 293 | Ethanol | Homoannular conjugated diene |
The UV-Vis spectra of these stereoisomers are typically very similar, as the chromophore responsible for the absorption is the same.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of sterols like this compound and its stereoisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sterol in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile compounds, often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Ionize the sample molecules. In EI-MS, a high-energy electron beam is used, leading to fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sterol in a UV-transparent solvent (e.g., ethanol, hexane). The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm). Use the pure solvent as a blank for background correction.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Biological Significance and Signaling Pathway
Cerevisterol, a stereoisomer of this compound, has been shown to possess significant anti-inflammatory properties. It exerts its effects by modulating key signaling pathways involved in the inflammatory response. One such pathway is the suppression of the MAPK/NF-κB/AP-1 signaling cascade and the activation of the Nrf2/HO-1 pathway.[1][2]
Caption: Anti-inflammatory signaling pathway of Cerevisterol.
This guide underscores the importance of detailed spectroscopic analysis in distinguishing between stereoisomers. While some techniques like Mass Spectrometry and UV-Vis spectroscopy may show minimal differences, NMR spectroscopy often reveals the subtle structural variations that are critical for understanding the structure-activity relationships of bioactive compounds like this compound.
References
A Comparative Analysis of the In Vivo and In Vitro Effects of 6-Dehydrocerevisterol and Related Fungal Sterols
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory and anti-cancer properties of 6-Dehydrocerevisterol, Cerevisterol (B30100), and Ergosterol (B1671047).
Introduction
Fungal-derived sterols have garnered significant attention in the scientific community for their potential therapeutic applications. Among these, this compound, an ergosterol derivative, has been isolated from various fungi, including Ganoderma lucidum. However, detailed research on its specific in vivo and in vitro biological activities remains limited. This guide provides a comparative analysis of the known effects of this compound and its closely related, and more extensively studied, analogs: cerevisterol and ergosterol. By examining the existing experimental data on these compounds, this guide aims to offer valuable insights for researchers, scientists, and drug development professionals exploring the therapeutic potential of fungal sterols.
Anti-Inflammatory Effects: A Comparative Overview
Both cerevisterol and ergosterol have demonstrated significant anti-inflammatory properties in preclinical studies. These effects are primarily attributed to their ability to modulate key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.
In Vitro Anti-Inflammatory Data
The in vitro anti-inflammatory activities of cerevisterol and ergosterol have been evaluated in various cell-based assays, most commonly using lipopolysaccharide (LPS)-stimulated macrophages. These studies consistently show a dose-dependent inhibition of key inflammatory markers.
| Compound | Cell Line | Key Biomarkers Inhibited | Concentration/IC50 | Reference |
| Cerevisterol | RAW 264.7 Macrophages | Nitric Oxide (NO), Prostaglandin E2 (PGE2), TNF-α, IL-1β, IL-6 | 2.5–20 µM | [1][2] |
| Murine Peritoneal Macrophages | NO, TNF-α, IL-1β, IL-6 | 2.5–20 µM | [1] | |
| Ergosterol | BV2 Microglial Cells | Nitric Oxide (NO) | 10 μg/mL | [3] |
| RAW 264.7 Macrophages | TNF-α, IL-1α/β | Not specified | [3] | |
| Ergosterol Peroxide | RAW 264.7 Macrophages | TNF-α secretion, IL-1α/β expression | Not specified |
In Vivo Anti-Inflammatory Data
In vivo studies in animal models of inflammation have corroborated the anti-inflammatory potential of ergosterol and its derivatives. These studies highlight their ability to reduce edema, neutrophil infiltration, and the production of inflammatory cytokines.
| Compound | Animal Model | Effect | Dosage | Reference |
| Ergosterol Peroxide | Croton oil-induced ear edema in mice | 70.6% edema inhibition | Not specified | [4][5] |
| Myeloperoxidase assay in mice | Inhibition of neutrophil recruitment | Not specified | [4][5] | |
| Ergosterol | LPS-injected ICR mice | Decreased microglial activation and pro-inflammatory cytokine levels | Not specified | [6] |
Anti-Cancer Effects: A Comparative Overview
Ergosterol and its derivatives have emerged as promising anti-cancer agents, exhibiting cytotoxic effects against a range of cancer cell lines and demonstrating tumor growth inhibition in animal models. The anti-cancer activity of cerevisterol is an area of growing interest, with initial studies showing potential.
In Vitro Anti-Cancer Data
In vitro studies have been instrumental in elucidating the cytotoxic and anti-proliferative effects of these fungal sterols. They have been shown to induce apoptosis, cause cell cycle arrest, and inhibit cancer cell migration and invasion.
| Compound | Cancer Cell Line | Effect | IC50/Concentration | Reference |
| Ergosterol | MDA-MB-231 (Breast Cancer) | Inhibition of cell migration and invasion | 10 µg/mL (migration), 20 µg/mL (invasion) | [1] |
| Hep3B and HepJ5 (Liver Cancer) | Synergistically enhanced cytotoxicity of Amphotericin B | Nontoxic dose of ergosterol | ||
| Ergosterol Derivative (LH-1) | A375 and B16-F10 (Melanoma) | Dose-dependent inhibition of proliferation and migration | Not specified |
In Vivo Anti-Cancer Data
Animal studies have provided crucial evidence for the anti-tumor efficacy of ergosterol, demonstrating its ability to suppress tumor growth and prolong survival.
| Compound | Animal Model | Effect | Dosage | Reference |
| Ergosterol | B16 melanoma-bearing Balb/c mice | Prolonged survival time | Not specified | [1][4] |
| Ergosterol | Matrigel-induced neovascularization in C57BL/6 mice | Anti-angiogenic effect | Oral administration, dosage not specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
In Vitro Anti-Inflammatory Assays
-
Cell Culture and Treatment: RAW 264.7 macrophages or murine peritoneal macrophages are cultured in appropriate media. Cells are pre-treated with varying concentrations of the test compound (e.g., cerevisterol, 2.5–20 µM) for a specified duration (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (1 µg/mL) for 24 hours.[1]
-
Nitric Oxide (NO) Production Assay: NO production in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.[1]
-
Western Blot Analysis: Protein expression of key inflammatory mediators like iNOS and COX-2, and signaling proteins like phosphorylated and total forms of MAPKs and NF-κB subunits, is determined by Western blotting using specific primary and secondary antibodies.
In Vivo Anti-Inflammatory Models
-
Croton Oil-Induced Ear Edema: Inflammation is induced in mice by topical application of croton oil to the ear. The test compound is administered, and the degree of edema is quantified by measuring the ear thickness or weight of a punched section of the ear.[4][5]
-
Myeloperoxidase (MPO) Assay: Neutrophil infiltration into inflamed tissue is quantified by measuring the activity of MPO, an enzyme abundant in neutrophils. Tissue homogenates are assayed for MPO activity using a colorimetric method.[4][5]
In Vitro Anti-Cancer Assays
-
Cell Viability Assay (MTT): Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound. After a specific incubation period, MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved. The absorbance, which is proportional to the number of viable cells, is measured at a specific wavelength.
-
Cell Migration and Invasion Assays: The effect of the test compounds on cancer cell migration and invasion is assessed using Transwell chamber assays. For the invasion assay, the inserts are coated with Matrigel. The number of cells that migrate or invade to the lower chamber is quantified.[1]
-
Apoptosis Assays: Apoptosis can be detected by various methods, including Annexin V/Propidium Iodide staining followed by flow cytometry, and Western blot analysis for the expression of apoptosis-related proteins like caspases and Bcl-2 family members.
In Vivo Anti-Cancer Models
-
Xenograft Tumor Models: Human cancer cells are subcutaneously injected into immunocompromised mice. Once tumors are established, mice are treated with the test compound or a vehicle control. Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed.[1]
-
Survival Studies: Animals bearing tumors are treated with the test compound, and their survival is monitored over time compared to a control group. Kaplan-Meier survival curves are often used to present the data.[1][4]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of cerevisterol and ergosterol are underpinned by their modulation of complex intracellular signaling networks.
Anti-Inflammatory Signaling Pathways
Cerevisterol and ergosterol exert their anti-inflammatory effects by targeting key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathways.[1][3]
-
MAPK Pathway: These sterols have been shown to inhibit the phosphorylation of key MAPK proteins such as p38, JNK, and ERK. This inhibition prevents the activation of downstream transcription factors involved in the expression of inflammatory genes.
-
NF-κB Pathway: Cerevisterol and ergosterol can suppress the activation of the NF-κB pathway by inhibiting the phosphorylation and degradation of its inhibitory protein, IκBα. This prevents the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines.[1][3]
-
Nrf2/HO-1 Pathway: Cerevisterol has been reported to activate the Nrf2/HO-1 pathway.[1] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including HO-1. Activation of this pathway helps to mitigate oxidative stress, which is often associated with inflammation.
Caption: Anti-inflammatory signaling pathways modulated by Cerevisterol and Ergosterol.
Anti-Cancer Signaling Pathways
The anti-cancer effects of ergosterol and its derivatives are mediated through the modulation of signaling pathways that control cell proliferation, survival, and apoptosis.
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth and survival and is often hyperactivated in cancer. Ergosterol has been shown to inhibit this pathway, leading to decreased cancer cell proliferation.
-
Wnt/β-catenin Pathway: The Wnt/β-catenin pathway plays a crucial role in cancer development and progression. Ergosterol can inhibit this pathway by promoting the degradation of β-catenin, thereby preventing its nuclear translocation and the subsequent transcription of target genes involved in cell proliferation.
-
Apoptosis Induction: Ergosterol and its derivatives can induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases and modulation of Bcl-2 family proteins.
Caption: Anti-cancer signaling pathways modulated by Ergosterol.
Conclusion
While direct experimental data on the in vivo and in vitro effects of this compound is currently scarce, the available evidence for the closely related fungal sterols, cerevisterol and ergosterol, provides a strong rationale for its further investigation. Both cerevisterol and ergosterol exhibit potent anti-inflammatory and anti-cancer activities in preclinical models. Their mechanisms of action involve the modulation of key signaling pathways that are critical in the pathogenesis of inflammation and cancer. This comparative guide summarizes the existing knowledge and provides a foundation for future research aimed at unlocking the therapeutic potential of this compound and other related fungal-derived compounds. Further studies are warranted to elucidate the specific biological activities of this compound and to determine its potential as a novel therapeutic agent.
References
- 1. Cerevisterol Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ergosterol inhibits the proliferation of breast cancer cells by suppressing AKT/GSK-3beta/beta-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cerevisterol Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6-Dehydrocerevisterol: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 6-Dehydrocerevisterol. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to adopt a precautionary approach and manage it as a hazardous chemical waste through your institution's approved protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The fundamental principle for the disposal of any laboratory chemical for which specific hazard data is unavailable is to treat it as hazardous waste. This ensures the highest level of safety and regulatory compliance. All waste containing this compound must be managed through your institution's Environmental Health and Safety (EH&S) program.
Waste Identification and Segregation
Proper identification and segregation of chemical waste are critical to prevent incompatible materials from mixing, which could lead to dangerous reactions.
-
Waste Characterization : Since the specific hazards of this compound are not readily documented, it should be treated as a potentially hazardous substance. Do not mix it with other waste streams unless compatibility has been verified.
-
Segregation : Keep this compound waste separate from other chemical waste streams, especially strong acids, bases, and oxidizing agents.
Waste Collection and Container Management
All waste must be collected in appropriate, clearly labeled containers at or near the point of generation.
-
Solid Waste : Collect unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and other contaminated disposables in a dedicated, leak-proof container with a secure lid.
-
Liquid Waste : Solutions containing this compound should be collected in a shatter-resistant, chemically compatible container (e.g., high-density polyethylene) with a tight-fitting screw cap. Leave at least 10% headspace to allow for vapor expansion.
-
"Sharps" Waste : Any sharp items contaminated with this compound, such as needles, scalpels, or broken glass, must be placed in a designated, puncture-resistant sharps container.
Labeling of Waste Containers
Accurate and thorough labeling is a regulatory requirement and essential for safe handling and disposal.
-
Use your institution's official hazardous waste tags or labels.
-
Clearly write the words "Hazardous Waste."
-
Identify all chemical constituents by their full name (i.e., "this compound") and list their approximate concentrations and total quantity. Do not use abbreviations or chemical formulas.
-
Record the date when waste was first added to the container (the "accumulation start date").
Storage of Hazardous Waste
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) while awaiting pickup by your institution's EH&S department.
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store containers in a secondary containment bin to prevent the spread of material in case of a leak.
-
Inspect the SAA weekly for any signs of leaks, container degradation, or improper labeling.
Decontamination of Glassware and Equipment
Reusable glassware and equipment that have come into contact with this compound must be decontaminated.
-
Triple-rinse the labware with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve the compound.
-
Collect all rinsate as hazardous liquid waste.
-
After solvent rinsing, wash the labware with soap and water.
Final Disposal
All collected waste containing this compound must be disposed of through your institution's approved hazardous waste management program.
-
Follow your institution's specific procedures to request a hazardous waste pickup from your laboratory.
-
Never dispose of this compound, or any other laboratory chemical, down the drain or in the regular trash.[1]
Quantitative Data Summary for Chemical Waste Management
The following table summarizes key operational parameters and limits for the management of laboratory chemical waste.
| Parameter | Guideline / Requirement | Rationale |
| Waste Accumulation Time Limit | Varies by generator status; typically up to 12 months in a Satellite Accumulation Area as long as volume limits are not exceeded.[2] | To ensure timely and safe disposal of hazardous materials and prevent excessive accumulation in the laboratory. |
| Satellite Accumulation Area (SAA) Volume Limits | Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste (P-listed).[2] | To minimize the quantity of hazardous material stored in a laboratory work area at any given time. |
| Liquid Waste Container Headspace | Leave at least 10% of the container volume empty. | To allow for thermal expansion of the liquid and prevent container rupture or overflow. |
| pH of Aqueous Waste for Drain Disposal | Generally between 5.5 and 9.5 for non-hazardous solutions.[3] Note: This is not applicable to this compound. | To prevent corrosion of plumbing and adverse effects on the wastewater treatment system. |
| Empty Container Rinsing | Triple-rinse with a suitable solvent.[2] | To ensure the container is free of hazardous residue before being disposed of as non-hazardous waste. The rinsate must be collected as hazardous waste. |
Experimental Protocols and Workflows
The proper disposal of a laboratory chemical is a procedural workflow that begins with waste generation and ends with its safe removal from the facility.
Diagram of the Chemical Waste Disposal Workflow
Caption: Workflow for proper laboratory chemical waste disposal.
Diagram of the Decision Logic for Waste Management
Caption: Decision logic for managing laboratory chemical waste.
References
Personal protective equipment for handling 6-Dehydrocerevisterol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 6-Dehydrocerevisterol, a steroid isolated from the fruit body of Ganoderma lucidum.[1] Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before beginning any experiment to identify potential hazards.[2] The following table summarizes the recommended personal protective equipment for handling this compound based on standard laboratory safety protocols.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[2][3] | Disposable nitrile gloves.[2][4] For potential splashing, consider double gloving. | Laboratory coat.[2][3] | Required when dusts are generated. Use a certified respirator if ventilation is inadequate.[3] |
| Handling solutions and performing reactions | Chemical splash goggles.[2] A face shield should be worn in addition to goggles if there is a significant splash hazard.[3][4] | Chemical-resistant gloves (e.g., nitrile).[2][3] Inspect gloves before use. | Laboratory coat.[2][3] | Not generally required if working in a well-ventilated area or a fume hood. |
| Sample analysis | Safety glasses with side shields.[4] | Disposable nitrile gloves.[4] | Laboratory coat.[2][5] | Not typically required. |
| Spill cleanup | Chemical splash goggles. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron or coveralls over a lab coat. | Air-purifying respirator with appropriate cartridges, depending on the spill size and volatility of the solvent. |
| Waste disposal | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves. | Laboratory coat. | Not typically required if handling sealed waste containers. |
General Laboratory Attire: Long pants and closed-toe shoes are minimum requirements for working in a laboratory where chemical hazards are present.[4]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust.
-
Handle in accordance with good industrial hygiene and safety practices.[6]
-
Store in a tightly closed container in a dry and well-ventilated place. For long-term storage, consult the supplier's recommendations, which may include freezing.[6]
Spill Response:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined in the table above.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.[6]
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Clean the spill area thoroughly.
First Aid Measures:
-
After inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
In case of skin contact: Immediately wash off with soap and plenty of water.[8]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[8]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]
-
Do not let the product enter drains. Contaminated packaging should be treated as the product itself.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. lgcstandards.com [lgcstandards.com]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
